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  • Product: 3-Butan-2-yl-2,3-dihydrofuran
  • CAS: 56805-32-4

Core Science & Biosynthesis

Foundational

3-Butan-2-yl-2,3-dihydrofuran: Structural Dynamics, Physicochemical Properties, and Synthetic Methodologies

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary & Chemical Identity 3-Butan-2-yl-2,3-dihydrofuran (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Chemical Identity

3-Butan-2-yl-2,3-dihydrofuran (also known as 3-sec-butyl-2,3-dihydrofuran) is a specialized, sterically hindered cyclic enol ether. In modern drug discovery and synthetic organic chemistry, the 2,3-dihydrofuran motif serves as a critical intermediate for the divergent synthesis of polysubstituted tetrahydrofurans, which are ubiquitous in biologically active natural products and pharmaceutical agents[1].

While 2-substituted dihydrofurans are relatively straightforward to synthesize via direct C2-lithiation of the parent heterocycle[1], accessing 3-alkylated derivatives like 3-butan-2-yl-2,3-dihydrofuran requires sophisticated cycloisomerization or cross-coupling strategies[2]. This whitepaper provides a comprehensive overview of the compound's physical properties, stereochemical complexities, and a field-proven, self-validating synthetic protocol.

Quantitative Data & Physical Properties

The physical and chemical parameters of 3-butan-2-yl-2,3-dihydrofuran are summarized below. These metrics are essential for proper handling, isolation, and chromatographic method development.

PropertyValueMethod / Note
IUPAC Name 3-(butan-2-yl)-2,3-dihydrofuranStandard nomenclature
CAS Registry Number 56805-32-4Unique identifier[3]
Molecular Formula C8H14OAnalyzed via HRMS[3]
Molecular Weight 126.1962 g/mol Monoisotopic mass[3]
Standard InChIKey ZFHLYRXUGVHBRR-UHFFFAOYSA-NStructural hash[3]
Kovats Retention Index ~1053Non-polar stationary phase (GC)[4]
Physical State Volatile LiquidAt 25 °C, 100 kPa (extrapolated)[1]

Stereochemical Complexity & Reactivity Profile

Stereocenters and Diastereomerism

The molecular architecture of 3-butan-2-yl-2,3-dihydrofuran contains two distinct chiral centers:

  • C3 of the dihydrofuran ring: The point of attachment for the alkyl chain.

  • C2' of the sec-butyl group: The stereocenter within the branched alkyl substituent.

Because of these two stereocenters, the compound exists as a mixture of four stereoisomers (two pairs of enantiomers), which manifest as two distinct diastereomers. During drug development, resolving these diastereomers is critical, as the spatial orientation of the sec-butyl group significantly influences the trajectory of subsequent electrophilic additions across the C4-C5 enol ether double bond.

Mechanistic Reactivity

The 2,3-dihydrofuran ring is an electron-rich olefin. It readily undergoes:

  • Electrophilic Additions: Halogenation or epoxidation occurs rapidly at the C4-C5 double bond.

  • Lithiation: Treatment with butyl lithium yields a 2-lithio derivative, a highly versatile nucleophile for further functionalization[1].

Synthetic Methodology: Gold-Catalyzed Cycloisomerization

Synthesizing 3-alkyl-2,3-dihydrofurans presents a regioselectivity challenge. Traditional Heck couplings often yield mixtures of 2,5-dihydro and 2,3-dihydro isomers[2]. To achieve absolute regiocontrol, a transition-metal-catalyzed intramolecular cycloisomerization of a homopropargylic alcohol precursor is the most robust approach[2][5].

Mechanistic Pathway

G A Homopropargylic Alcohol (Starting Material) B Au(I) π-Alkyne Complex (Activation) A->B + [AuL]+ C 5-endo-dig Cyclization (Vinylgold Intermediate) B->C Intramolecular O-Attack D Protodeauration (Catalyst Turnover) C->D + H+ E 3-Butan-2-yl-2,3-dihydrofuran (Target Product) D->E - [AuL]+

Fig 1: Gold(I)-catalyzed 5-endo-dig cycloisomerization pathway for 3-alkyl-2,3-dihydrofurans.

Step-by-Step Experimental Protocol

Expertise & Experience: The following protocol utilizes a Gold(I) catalyst. Causality: Au(I) complexes are highly carbophilic; they selectively activate the alkyne π-system without coordinating to the hard oxygen nucleophile. This prevents competitive elimination or allene formation, driving the reaction exclusively through the desired 5-endo-dig cyclization pathway[2].

Materials:

  • Precursor: 2-(butan-2-yl)but-3-yn-1-ol (1.0 equiv, 10 mmol)

  • Catalyst: (Triphenylphosphine)gold(I) chloride [(Ph3P)AuCl] (0.02 equiv, 2 mol%)

  • Activator: Silver triflimide (AgNTf2) (0.02 equiv, 2 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM), 0.1 M

Procedure:

  • Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve (Ph3P)AuCl (0.2 mmol) and AgNTf2 (0.2 mmol) in 20 mL of anhydrous DCM. Stir for 15 minutes at room temperature. Causality: AgNTf2 abstracts the chloride from the gold complex, precipitating AgCl and generating the highly active, cationic [Au(PPh3)]+ species required for alkyne activation.

  • Substrate Addition: Filter the active catalyst solution through a pad of Celite directly into a separate flask containing a solution of 2-(butan-2-yl)but-3-yn-1-ol (10 mmol) in 80 mL of anhydrous DCM.

  • Cycloisomerization: Stir the reaction mixture at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 9:1) or GC-MS. Complete conversion typically occurs within 2–4 hours.

  • Quenching & Workup: Add 2 drops of triethylamine to quench the active cationic gold species, preventing acid-catalyzed degradation of the sensitive enol ether product. Concentrate the mixture under reduced pressure (keep bath temperature < 30 °C due to product volatility).

  • Purification: Purify the crude residue via short-path vacuum distillation or flash column chromatography on deactivated neutral alumina (to prevent double-bond migration) using pentane as the eluent.

Analytical Characterization & Self-Validating Systems

A robust protocol must be self-validating. To confirm the successful synthesis of 3-butan-2-yl-2,3-dihydrofuran and rule out the isomeric 2,5-dihydrofuran or unreacted starting material, the following orthogonal analytical techniques must be employed.

Analytical Workflow

G A Crude Reaction Mixture B GC-MS Profiling (Kovats Index ~1053) A->B C 1H & 13C NMR (Enol Ether Resonances) A->C D Chiral GC/HPLC (Diastereomer Resolution) B->D C->D E Validated 3-Butan-2-yl- 2,3-dihydrofuran D->E

Fig 2: Self-validating analytical workflow for structural and stereochemical confirmation.

Spectroscopic Signatures
  • GC-MS Validation: Gas chromatography should yield a peak with a Kovats Retention Index of approximately 1053[4]. The mass spectrum will exhibit a distinct molecular ion peak at m/z 126 [3]. Key fragmentation includes the loss of the sec-butyl radical, generating a stable oxonium ion fragment.

  • 1H NMR Validation (CDCl3, 400 MHz): The defining feature of the 2,3-dihydrofuran ring is the vinylic protons of the enol ether.

    • C5-H (alpha to oxygen): Appears as a distinct doublet of triplets (dt) far downfield at ~6.3 ppm , due to deshielding by the adjacent oxygen atom.

    • C4-H (beta to oxygen): Appears upfield relative to C5-H, typically around ~4.8 ppm (m), reflecting the electron-donating resonance effect of the oxygen lone pair.

    • The absence of an alkyne C-H stretch (~2.2 ppm) and hydroxyl proton confirms complete cyclization.

References

  • Furan, 2,3-dihydro-3-(1-methylpropyl)- - the NIST WebBook. National Institute of Standards and Technology.
  • parse.F5-H55-4_30_10-MeOH-R2-B_2.txt (Kovats Retention Index Data). YeastRC.
  • 2,3-Dihydrofuran. Wikipedia.
  • Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal.
  • 2-phenyl-2,3-dihydrofuran. Organic Syntheses Procedure.

Sources

Exploratory

Comprehensive NMR Spectroscopic Analysis of 3-Butan-2-yl-2,3-dihydrofuran: A Technical Guide for Structural Elucidation

Introduction & Structural Complexity In the realm of medicinal chemistry and advanced materials, the 2,3-dihydrofuran motif serves as a critical pharmacophore and a versatile synthetic intermediate. Characterizing substi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Complexity

In the realm of medicinal chemistry and advanced materials, the 2,3-dihydrofuran motif serves as a critical pharmacophore and a versatile synthetic intermediate. Characterizing substituted 2,3-dihydrofurans, such as 3-butan-2-yl-2,3-dihydrofuran (also known as 3-sec-butyl-2,3-dihydrofuran), presents unique analytical challenges. The core difficulty lies in its stereochemical complexity: the molecule possesses two distinct stereocenters—one at the C3 position of the dihydrofuran ring and another at the C2' position of the sec-butyl substituent.

For drug development professionals and analytical chemists, precise Nuclear Magnetic Resonance (NMR) assignment is non-negotiable. This whitepaper provides a rigorous, field-proven framework for the 1D and 2D NMR elucidation of 3-butan-2-yl-2,3-dihydrofuran, detailing the causality behind the observed chemical shifts and outlining a self-validating experimental protocol.

Stereochemical Elucidation Workflow

Because the synthesis of 3-butan-2-yl-2,3-dihydrofuran typically yields a mixture of diastereomers (e.g., the (3R,2'R) and (3R,2'S) pairs) unless tightly controlled, the NMR spectra will often exhibit signal duplication. Diastereomers have different magnetic environments, meaning a bulk sample will show overlapping sets of resonances. To deconvolute this, a systematic workflow must be applied.

G Prep Sample Preparation (CDCl3 + TMS) Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D Eval Signal Evaluation (Check for Diastereomers) Acq1D->Eval Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Eval->Acq2D Overlapping/Doubled Signals Assign Structural Assignment (Core & sec-Butyl) Eval->Assign Pure Enantiomer/Racemate Acq2D->Assign Stereo Stereochemical Analysis (NOESY/ROESY) Assign->Stereo

Figure 1: NMR workflow for the structural and stereochemical elucidation of the title compound.

¹H NMR Spectroscopy: Chemical Shifts and Spin-Spin Coupling

The proton NMR spectrum of 3-butan-2-yl-2,3-dihydrofuran is governed by the electronic effects of the cyclic vinyl ether and the spatial arrangement of the alkyl chain[1].

Mechanistic Causality of ¹H Shifts
  • Diastereotopic Protons: The C2 methylene protons are adjacent to the stereogenic center at C3. Because of this proximity, they are diastereotopic—they reside in inherently different magnetic environments regardless of rapid bond rotation. They form a complex ABX spin system with the C3 methine proton, yielding two distinct multiplets (typically around 4.0 and 4.4 ppm) rather than a simple doublet.

  • Vinyl Ether Shielding: The C5 proton is highly deshielded (~6.3 ppm) due to the strong inductive (-I) effect of the adjacent oxygen. Conversely, the C4 proton is relatively shielded (~4.9 ppm) because of the resonance (+M) electron donation from the oxygen lone pair into the double bond.

  • Signal Doubling: The presence of the sec-butyl group's chiral center (C2') means the sample likely exists as a diastereomeric mixture. This will manifest as doubled sets of signals, most easily identified in the sharp methyl doublets and triplets of the sec-butyl chain (C1' and C4').

Table 1: Predicted & Empirical ¹H NMR Assignments
PositionProton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
C5 =CH–O6.25 – 6.35dd or m~2.5, 2.01H
C4 =CH–C4.85 – 5.00dd or m~2.5, 2.51H
C2 –CH₂–O4.35 – 4.45 (Hₐ)3.95 – 4.10 (H₆)dd (ABX system)~10.0, ~8.02H
C3 –CH–2.80 – 3.10m-1H
C2' –CH– (sec-butyl)1.50 – 1.80m-1H
C3' –CH₂– (sec-butyl)1.10 – 1.50m-2H
C1' –CH₃ (sec-butyl)0.85 – 0.95d~6.53H
C4' –CH₃ (sec-butyl)0.85 – 0.95t~7.53H

Note: Due to diastereomeric mixing, signals (especially C1' and C4') may appear as closely overlapping pairs of multiplets.

¹³C NMR Spectroscopy: Core and Substituent Effects

Carbon-13 NMR provides a definitive map of the molecular skeleton. The chemical shifts in the dihydrofuran core are heavily influenced by the enol ether moiety, which creates a stark contrast between the two sp² hybridized carbons[2].

Mechanistic Causality of ¹³C Shifts
  • Resonance vs. Induction: The C5 carbon is directly bonded to oxygen, suffering intense anisotropic deshielding and inductive electron withdrawal, pushing its shift to ~146 ppm. The C4 carbon, however, is the beneficiary of the oxygen's resonance donation. This localized partial negative charge shields C4, shifting it upfield to ~105 ppm[2].

  • Gamma-Gauche Effects: The attachment of the sec-butyl group at C3 induces steric compression (gamma-gauche effects) that slightly shields the C2 and C4 carbons relative to an idealized, unhindered model.

Table 2: Predicted & Empirical ¹³C NMR Assignments
PositionCarbon TypeChemical Shift (δ, ppm)Rationale / Causality
C5 sp², =CH–O145.0 – 147.5Highly deshielded via inductive (-I) effect of adjacent oxygen.
C4 sp², =CH–C102.0 – 108.0Shielded by resonance (+M) electron donation from oxygen lone pair.
C2 sp³, –CH₂–O72.0 – 76.0Deshielded by adjacent oxygen; beta-shifted by the C3 alkyl group.
C3 sp³, –CH–42.0 – 48.0Shifted downfield relative to unsubstituted ring due to alpha-alkylation.
C2' sp³, –CH–36.0 – 40.0Methine carbon of the sec-butyl group.
C3' sp³, –CH₂–26.0 – 29.0Methylene carbon of the sec-butyl group.
C1' sp³, –CH₃14.0 – 17.0Methyl carbon attached to the chiral center of the sec-butyl group.
C4' sp³, –CH₃11.0 – 13.0Terminal methyl carbon of the sec-butyl group.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in the structural assignment of 3-butan-2-yl-2,3-dihydrofuran, the acquisition protocol must be designed as a self-validating system. This means incorporating internal checks at every stage to prevent artifact misinterpretation.

Step 1: Sample Integrity Check

  • Action: Verify sample purity via TLC or GC-MS prior to NMR preparation.

  • Validation: Ensures that minor peaks in the NMR spectrum are definitively identified as diastereomers rather than synthetic impurities.

Step 2: Sample Preparation

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 100% atom D) containing 0.03% v/v Tetramethylsilane (TMS)[3]. Transfer to a high-precision 5 mm NMR tube.

Step 3: Instrument Tuning and Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃. Perform automated or manual tuning and matching (ATM) for both ¹H and ¹³C channels.

  • Validation: Shim the Z1–Z5 gradients until the TMS peak exhibits a Full Width at Half Maximum (FWHH) of < 0.5 Hz. This mathematically validates the magnetic field homogeneity, ensuring that complex multiplets (like the C2 ABX system) are perfectly resolved.

Step 4: Acquisition Parameters

  • ¹H NMR: Use a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure full longitudinal relaxation. Acquire 16–32 scans with a spectral width of 12 ppm.

  • ¹³C NMR: Use a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds. Acquire 512–1024 scans with a spectral width of 220 ppm to capture the highly deshielded C5 carbon.

Step 5: Processing and Internal Referencing

  • Action: Apply zero-filling to 64k data points. Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C). Fourier transform, phase correct, and baseline correct.

  • Validation: Calibrate the spectrum using the residual CDCl₃ solvent peak (¹H: 7.26 ppm, ¹³C: 77.16 ppm). If the internal TMS peak does not perfectly align at 0.00 ppm, recalibrate. This dual-reference check validates the chemical shift scale.

References

  • PubChem. "2,3-Dihydrofuran | C4H6O | CID 70934." National Center for Biotechnology Information. Available at:[Link][3]

  • Cheeseman, J. R., et al. "Computed 13C NMR Chemical Shifts via Empirically Scaled GIAO Shieldings and Molecular Mechanics Geometries. Conformation and Configuration from 13C Shifts." Journal of the American Chemical Society, ACS Publications. Available at:[Link][2]

Sources

Foundational

Thermodynamic Stability and Ring Strain Analysis of Substituted Dihydrofurans: A Comprehensive Guide

Executive Summary Dihydrofurans (DHFs) are critical five-membered oxygen heterocycles that serve as foundational scaffolds in natural product synthesis, pharmaceutical development, and materials science. The positional i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dihydrofurans (DHFs) are critical five-membered oxygen heterocycles that serve as foundational scaffolds in natural product synthesis, pharmaceutical development, and materials science. The positional isomerism between 2,3-dihydrofuran (2,3-DHF) and 2,5-dihydrofuran (2,5-DHF) introduces profound differences in thermodynamic stability, ring strain, and chemical reactivity. This whitepaper provides an in-depth analysis of the thermodynamic forces governing these isomers, the mathematical modeling of their ring strain, and field-proven experimental protocols for their characterization.

Thermodynamic Stability Profiles: The Role of Conjugation

The relative stability of DHF isomers is fundamentally dictated by their electronic architecture.

Electronic Conjugation and the Global Minimum 2,3-DHF is classified as an enol ether. Its structure allows for robust p−π conjugation between the lone pair electrons on the oxygen atom and the adjacent π -system of the carbon-carbon double bond. This delocalization significantly lowers the ground-state energy of the molecule, making 2,3-DHF thermodynamically more stable than its isomer[1]. Conversely, 2,5-DHF possesses an isolated alkene system with a plane of symmetry, but lacks this stabilizing conjugation, rendering it a kinetically accessible but thermodynamically inferior isomer[1].

High-Temperature Kinetic Stability The thermodynamic disparity is further evidenced under extreme conditions. Shock tube and kinetic studies on high-temperature ignition reveal that the bond dissociation energies of DHFs are heavily influenced by the location of the double bond[2]. In combustion environments (1100–1635 K), 2,3-DHF exhibits longer ignition delay times compared to 2,5-DHF. The kinetic trend for ignition delay is furan < 2,5-DHF < 2,3-DHF, confirming that the conjugated structure of 2,3-DHF provides superior resistance to radical-induced fragmentation[2].

Surface-Mediated Dehydrogenation The stability of the conjugated system also dictates surface reactivity. When adsorbed onto a Pd(111) catalyst surface, both isomers bind primarily via their olefin functional groups[3]. However, 2,5-DHF undergoes rapid, irreversible dehydrogenation to furan. In contrast, 2,3-DHF resists this irreversible β C–H scission due to the inherent stability of its conjugated ring, despite having a stronger initial adsorption energy[3].

G D25 2,5-Dihydrofuran (Kinetically Accessible) D23 2,3-Dihydrofuran (Thermodynamically Stable) D25->D23 Isomerization (Conjugation Gain) Pd Pd(111) Surface Adsorption D25->Pd Fast Adsorption D23->Pd Strong Adsorption Furan Furan (Aromatic Sink) Pd->Furan Irreversible Dehydrogenation (Faster for 2,5-DHF)

Thermodynamic relationship and surface-catalyzed dehydrogenation pathways of DHF isomers.

Ring Strain and Conformational Dynamics

The non-planarity of five-membered rings is a direct consequence of balancing ring strain against torsional strain.

The Mathematics of Ring Puckering In 2,5-DHF, the high-frequency torsional mode about the double bond restricts pseudorotation, reducing the low-frequency out-of-plane skeletal deformation to a one-dimensional puckering motion[4]. The potential energy function for this ring-puckering motion, V(Z) , is modeled as:

V(Z)=AZ2+BZ4

Here, the quartic term ( BZ4 ) represents the inherent ring strain that attempts to force the molecule into a planar conformation. The quadratic term ( AZ2 ) represents the torsional strain that drives the ring into a non-planar conformation to avoid the eclipsing of adjacent methylene protons[4]. Far-infrared (FIR) spectroscopy of 2,5-DHF yields specific constants: V(Z)=1.557×104Z2+1.152×108Z4 (where Z is in angstroms), confirming the delicate balance of these forces[5].

Strain Relief as a Synthetic Driving Force The thermodynamic stability of the DHF ring can be exploited synthetically. The Cloke-Wilson rearrangement is a premier example, where highly strained substituted cyclopropyl ketones (ring strain 27.5 kcal/mol) are catalytically opened and cyclized into substituted 2,3-dihydrofurans[6]. The massive release of ring strain from the three-membered ring, coupled with the thermodynamic sink of the conjugated five-membered heterocycle, acts as the absolute thermodynamic driver for this transformation[6].

G Start Substituted Cyclopropyl Ketone (High Ring Strain) Catalyst Lewis/Brønsted Acid Catalyst Start->Catalyst Activation Intermediate Ring-Opened Carbocation (Strain Relief) Catalyst->Intermediate C-C Bond Cleavage Product Substituted 2,3-Dihydrofuran (Thermodynamic Sink) Intermediate->Product 5-endo-trig Cyclization

Cloke-Wilson rearrangement mechanism driven by cyclopropane ring strain relief.

Quantitative Data Summary

The following table summarizes the key thermodynamic and kinetic properties distinguishing the two primary DHF scaffolds.

Property2,3-Dihydrofuran2,5-Dihydrofuran
Structural Classification Enol Ether (Conjugated)Isolated Alkene
Relative Thermodynamic Stability High (Global Minimum)Low (Kinetic Isomer)
Ignition Delay Trend (1100–1635 K) Longest (Highly stable structure)Intermediate
Ring Puckering Potential Pseudorotation restricted V(Z)=1.557×104Z2+1.152×108Z4
Pd(111) Dehydrogenation High barrier to β C–H scissionRapid irreversible scission to Furan

Field-Proven Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems for analyzing DHF stability and strain.

Protocol A: Determination of Thermodynamic Stability via Chemical Equilibration

Objective: Quantify the free energy difference ( ΔG ) between substituted DHF isomers. Causality: Approaching equilibrium from both directions ensures the measured Keq​ is not a kinetic artifact. By subjecting both pure isomers to the same catalytic conditions, convergence to an identical isomeric ratio mathematically validates that the true global thermodynamic minimum has been reached.

  • Sample Preparation: Dissolve 0.1 M of pure substituted 2,5-DHF in anhydrous cyclohexane in a standard NMR tube. Prepare a parallel sample using pure substituted 2,3-DHF.

  • Catalyst Addition: Add 1 mol% of iodine ( I2​ ) or a trace amount of anhydrous p-toluenesulfonic acid (pTSA) to facilitate reversible double-bond migration.

  • Equilibration: Seal the NMR tubes under an argon atmosphere and incubate at 298 K in a thermostatic bath for 48 hours.

  • Data Acquisition: Acquire quantitative 1 H NMR spectra (qNMR). Critical Step: Use a relaxation delay ( D1​ ) greater than 5×T1​ of the longest relaxing vinylic proton to ensure accurate integration.

  • Validation: Calculate Keq​=[2,3−DHF]/[2,5−DHF] . The system is validated if both parallel samples yield an identical Keq​ within a 2% margin of error.

Protocol B: Far-Infrared (FIR) Assessment of Ring Puckering

Objective: Map the potential energy surface of DHF ring puckering to extract strain constants. Causality: The far-infrared region (50–500 cm −1 ) is notoriously susceptible to interference from rotational transitions of water vapor. Even trace atmospheric moisture will produce intense absorption bands that completely mask the delicate Q-branch transitions of the DHF ring-puckering motion. Utilizing an in-situ chemical desiccant ensures a pristine spectral baseline[5].

  • Purification: Distill the DHF sample over sodium wire immediately prior to use to remove trace water and peroxides.

  • Cell Preparation: Utilize a gas cell (e.g., 8 cm path length) fitted with polyethylene windows (which are transparent in the FIR region). Place a fine sodium wire in the cell's internal reservoir to continuously scavenge any outgassed moisture.

  • Spectral Acquisition: Evacuate the cell and introduce DHF vapor at saturated pressure. Scan the 50–500 cm −1 region using a vacuum double-beam grating spectrophotometer.

  • Analysis: Identify the successive series of Q-branch transitions. Fit the transition frequencies to the Hamiltonian containing the potential V(Z)=AZ2+BZ4 to extract the quartic (strain) and quadratic (torsional) constants.

Sources

Exploratory

Reaction mechanisms for the formation of 3-Butan-2-yl-2,3-dihydrofuran

An In-depth Technical Guide to the Reaction Mechanisms for the Formation of 3-Butan-2-yl-2,3-dihydrofuran Abstract The 2,3-dihydrofuran scaffold is a privileged structural motif present in a wide array of bioactive natur...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Reaction Mechanisms for the Formation of 3-Butan-2-yl-2,3-dihydrofuran

Abstract

The 2,3-dihydrofuran scaffold is a privileged structural motif present in a wide array of bioactive natural products and pharmaceutical agents. Its synthesis has therefore been a subject of intense investigation, leading to the development of numerous innovative synthetic methodologies. This technical guide provides a detailed examination of the core reaction mechanisms for the formation of a specific, non-trivial derivative: 3-Butan-2-yl-2,3-dihydrofuran. We will dissect several plausible and field-proven synthetic strategies, including transition metal-catalyzed intramolecular cycloisomerization, tandem multicomponent reactions, and cycloaddition cascades. For each mechanistic pathway, this guide will offer an in-depth analysis of the underlying chemical principles, explain the causality behind experimental choices, and provide visual representations of the reaction coordinates. The content is tailored for researchers, scientists, and drug development professionals, aiming to furnish both a robust theoretical understanding and practical insights into the synthesis of substituted dihydrofurans.

Introduction

Substituted dihydrofurans are critical heterocyclic frameworks in medicinal chemistry and organic synthesis.[1] Their prevalence in natural products with significant biological activity underscores the importance of developing efficient and selective methods for their construction.[1] Methodologies for synthesizing the 2,3-dihydrofuran core are diverse, ranging from transition-metal-catalyzed cyclizations and cycloadditions to organocatalytic tandem reactions.[2][3][4]

This guide focuses on the synthesis of 3-Butan-2-yl-2,3-dihydrofuran , a molecule featuring a sec-butyl substituent at the C3 position. This specific substitution pattern allows for a focused exploration of regioselective and stereoselective control in dihydrofuran synthesis. We will explore three distinct and powerful mechanistic paradigms to construct this target molecule, providing a comprehensive overview for the practicing chemist.

Key Synthetic Strategies & Mechanistic Pathways

The formation of the 3-butan-2-yl-2,3-dihydrofuran ring can be approached through several strategic bond disconnections. Here, we analyze three mechanistically distinct and synthetically powerful approaches.

Mechanism I: Iron-Catalyzed Intramolecular Cycloisomerization of an α-Allenol

The cycloisomerization of allenols into dihydrofurans is a highly atom-economical and efficient method. Iron catalysis, in particular, offers a mild, cost-effective, and environmentally benign option for this transformation.[5]

Principle of the Reaction: This reaction involves an intramolecular hydroalkoxylation of an α-allenol. An iron catalyst activates the allene system, facilitating a nucleophilic attack from the tethered hydroxyl group to form the five-membered dihydrofuran ring.[5] The key precursor for our target molecule would be 5-methyl-1-(prop-1,2-dien-1-yl)heptan-1-ol .

Proposed Catalytic Cycle: The reaction is initiated by the coordination of the iron catalyst to the allene moiety of the substrate. This coordination increases the electrophilicity of the central allene carbon. The proximate hydroxyl group then acts as an intramolecular nucleophile, attacking the activated allene in a 5-exo-dig cyclization. This step is generally highly regioselective. The resulting organoiron intermediate then undergoes protonolysis (either from trace acid or the solvent) to release the 3-Butan-2-yl-2,3-dihydrofuran product and regenerate the active iron catalyst, thus completing the catalytic cycle. A detailed DFT study supports this type of mechanistic pathway, providing a rationale for the observed high chemo- and diastereoselectivity in related systems.[5]

Visualization of Mechanism I:

Iron_Catalyzed_Cycloisomerization Mechanism I: Iron-Catalyzed Cycloisomerization sub α-Allenol Precursor (5-methyl-1-(prop-1,2-dien-1-yl)heptan-1-ol) complex Fe-Allene Complex sub->complex + [Fe] cat Fe(III) Catalyst cat->complex cyclization Intramolecular Nucleophilic Attack (5-exo-dig) complex->cyclization intermediate Cyclized Organoiron Intermediate cyclization->intermediate Forms C-O bond protonolysis Protonolysis intermediate->protonolysis + H+ product 3-Butan-2-yl-2,3-dihydrofuran protonolysis->product cat_regen Fe(III) Catalyst protonolysis->cat_regen - [Fe]

Mechanism I: Iron-Catalyzed Cycloisomerization of an α-Allenol.

Causality and Experimental Choices:

  • Catalyst: Simple iron salts (e.g., FeCl₃) are often sufficient, making this method highly practical and scalable.[5] The Lewis acidity of the iron(III) center is crucial for activating the allene.

  • Solvent: Non-polar aprotic solvents like toluene or dichloromethane are typically used to prevent competition from nucleophilic solvents.

  • Stereoselectivity: For chiral α-allenols, this reaction can proceed with high diastereoselectivity, which is rationalized by the geometric constraints of the cyclization transition state.[5]

Mechanism II: Tandem Knoevenagel-Michael Cyclization

Multicomponent reactions that form multiple bonds in a single operation are highly valued for their efficiency. A tandem Knoevenagel condensation followed by an intramolecular Michael addition and SN2 cyclization provides a convergent route to highly substituted 2,3-dihydrofurans.[4]

Principle of the Reaction: This strategy involves three components: an aldehyde, an active methylene compound, and a species that serves as both a Michael acceptor precursor and contains a leaving group for the final cyclization. For our target, the components could be 3-methylpentanal , methyl acetoacetate , and an α-tosyloxy ketone as a surrogate that generates the vinyl ketone in situ.[4]

Proposed Mechanism: The reaction is typically base-catalyzed. First, the base (e.g., piperidine or phthalazine) promotes a Knoevenagel condensation between 3-methylpentanal and methyl acetoacetate to form a sec-butyl substituted α,β-unsaturated dicarbonyl intermediate.[4] Simultaneously, or in a subsequent step, a second active methylene compound (or another equivalent) attacks the α-tosyloxy ketone. The key step is the Michael addition of an enolate to the in-situ-generated α,β-unsaturated system. This creates a new C-C bond and sets up the final intramolecular SN2 reaction. The enolate formed after the Michael addition attacks the carbon bearing the tosyloxy leaving group, displacing it and closing the five-membered ring to yield the final product.

Visualization of Mechanism II: ```dot digraph "Tandem_Knoevenagel_Michael" { graph [rankdir="TB", splines=true, label="Mechanism II: Tandem Knoevenagel-Michael Cyclization", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes start [label="3-Methylpentanal +\nActive Methylene Cmpd\n+ α-Tosyloxy Ketone"]; knoevenagel [label="Knoevenagel\nCondensation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enone [label="α,β-Unsaturated Intermediate"]; michael [label="Michael Addition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; adduct [label="Michael Adduct\n(Enolate)"]; sn2 [label="Intramolecular SN2\nCyclization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="3-Butan-2-yl-2,3-dihydrofuran\nDerivative", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> knoevenagel; knoevenagel -> enone; enone -> michael; michael -> adduct; adduct -> sn2 [label="- OTs"]; sn2 -> product; }

Mechanism III: Palladium-Catalyzed [3+2] Cycloaddition Cascade.

Causality and Experimental Choices:

  • Palladium Source: A Pd(0) source, often generated in situ from Pd₂(dba)₃, is required to initiate the catalytic cycle. *[3] Ligands: Chiral phosphine or phosphoramidite ligands are essential for inducing enantioselectivity, making this a powerful method for asymmetric synthesis. The ligand's steric and electronic properties control the regioselectivity of the nucleophilic attack and the efficiency of the reductive elimination. *[3] Trustworthiness: This protocol is a self-validating system. The successful formation of the chiral product with high enantiomeric excess confirms that the catalytic cycle, driven by the specific chiral ligand, is operating as designed.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on factors like precursor availability, desired substitution pattern, cost, and the need for stereochemical control.

FeatureMechanism I (Fe-Cycloisomerization)Mechanism II (Tandem Cyclization)Mechanism III (Pd-Cascade)
Precursors α-AllenolAldehyde, Active Methylene Cmpd, α-Tosyloxy KetoneVinylethylene Carbonate, Nucleophile
Atom Economy Excellent (Isomerization)GoodModerate (loss of CO₂)
Catalyst Inexpensive, low toxicity (Iron)[5] Organocatalytic or Base-mediated[4] Expensive, potential toxicity (Palladium)
Conditions Generally mild[5] Mild to moderateMild
Stereocontrol Diastereoselective (substrate-controlled)[5] Can be diastereoselectiveEnantioselective (ligand-controlled)
Key Advantage Simplicity, high atom economyConvergent, builds complexity quicklyHigh potential for asymmetric synthesis

Experimental Protocols

This section provides an exemplary protocol for the iron-catalyzed cycloisomerization, adapted from general procedures found in the literature.

[5]Protocol: Synthesis of 3-Butan-2-yl-2,3-dihydrofuran via Iron-Catalyzed Cycloisomerization

Materials:

  • 5-methyl-1-(prop-1,2-dien-1-yl)heptan-1-ol (1.0 eq, e.g., 182 mg, 1.0 mmol)

  • Anhydrous Iron(III) Chloride (FeCl₃) (0.05 eq, 8.1 mg, 0.05 mmol)

  • Anhydrous Toluene (5 mL)

  • Argon or Nitrogen atmosphere

  • Standard glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • Setup: A 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under vacuum and backfilled with argon.

  • Reagent Addition: The α-allenol substrate, 5-methyl-1-(prop-1,2-dien-1-yl)heptan-1-ol (182 mg, 1.0 mmol), is dissolved in anhydrous toluene (5 mL) and added to the flask via syringe.

  • Catalyst Introduction: Anhydrous iron(III) chloride (8.1 mg, 0.05 mmol) is added to the stirred solution under a positive pressure of argon. The flask is protected from light.

  • Reaction: The reaction mixture is stirred at room temperature (or heated to 50 °C if the reaction is sluggish) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-6 hours).

  • Quenching & Workup: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Isolation: The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-Butan-2-yl-2,3-dihydrofuran.

Conclusion

The synthesis of 3-Butan-2-yl-2,3-dihydrofuran can be achieved through a variety of sophisticated and mechanistically distinct pathways. Iron-catalyzed cycloisomerization offers an atom-economical and green approach, tandem Knoevenagel-Michael cyclizations provide a rapid means to build molecular complexity, and palladium-catalyzed cascade reactions open the door to highly enantioselective syntheses. Understanding the nuances of each mechanism, from the role of the catalyst and ligands to the design of the starting materials, empowers chemists to make informed decisions and strategically design synthetic routes to this important class of heterocyclic compounds.

References

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrofurans. Available from: [Link]

  • Academia.edu. Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ. Available from: [Link]

  • MDPI. Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed [2+3] Cycloaddition/Cross-Coupling Reaction: Z/E and Diastereoselective Synthesis of Dendralene-Functionalized Dihydrofurans. Available from: [Link]

  • ACS Publications. Hydroxyl-Directed Ru(II)-Catalyzed Synthesis of Fused Dihydrofurans Using 1,4-Dioxane and Sulfoxonium Ylides as Annulating Agents. Available from: [Link]

  • RSC Publishing. Gold-catalyzed formal (3 + 2) and (4 + 2) cycloaddition reactions using propiolates: assembly of 2,3-dihydrofurans and 3,4-dihydropyrans via a multistep cascade process. Available from: [Link]

  • ACS Publications. Synthesis of Chiral 2,3-Dihydrofurans via One-Pot Pd-Catalyzed Asymmetric Allylic Cycloaddition and a Retro-Dieckmann Fragmentation Cascade. Available from: [Link]

  • ACS Publications. Radical Based Strategy toward the Synthesis of 2,3-Dihydrofurans from Aryl Ketones and Aromatic Olefins. Available from: [Link]

  • RSC Publishing. Facile synthesis of multisubstituted 2,3-dihydrofurans via intermolecular cyclization of enals or alkyl/aryl aldehydes with acyl-stabilized sulfur ylides. Available from: [Link]

  • PubMed. Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. Available from: [Link]

  • ResearchGate. Efficient Formation of 2,3-Dihydrofurans via Iron-Catalyzed Cycloisomerization of α-Allenols. Available from: [Link]

  • ACS Publications. Preparation of 2,3-Dihydrofurans via a Double Allylic Substitution Reaction of Allylic Nitro Compounds. Available from: [Link]

Sources

Foundational

Vibrational Architecture of 3-sec-butyl-2,3-dihydrofuran: A Comprehensive Infrared Spectroscopy Guide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Protocol Executive Summary In the fields of chemical ecology and pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Protocol

Executive Summary

In the fields of chemical ecology and pharmaceutical synthesis, volatile organic compounds (VOCs) and functionalized heterocycles like 3-sec-butyl-2,3-dihydrofuran serve as critical semiochemicals and synthetic intermediates [[1], [2]]. Validating the structural integrity of this molecule requires a nuanced understanding of its vibrational mechanics. This whitepaper deconstructs the infrared (IR) absorption profile of 3-sec-butyl-2,3-dihydrofuran, bridging the gap between theoretical molecular dynamics (such as p-π conjugation and ring puckering) and empirical spectral data.

Structural Anatomy & Vibrational Causality

As an application scientist, interpreting an IR spectrum requires looking beyond a mere list of peaks to understand the physical causality driving each absorption band. The unique spectral fingerprint of 3-sec-butyl-2,3-dihydrofuran is dictated by three primary structural motifs:

  • The Enol Ether Core (O₁–C₅=C₄): Unlike isolated alkenes that typically absorb around 1650–1680 cm⁻¹, the C=C double bond in 2,3-dihydrofuran is directly adjacent to the ring oxygen. The lone pair electrons on the oxygen atom participate in p-π conjugation with the double bond. This resonance introduces single-bond character into the C=C bond, lowering its force constant and shifting the ν(C=C) stretching frequency down to the 1610–1645 cm⁻¹ range [[3]].

  • The sec-Butyl Substituent at C₃: The branched aliphatic chain (-CH(CH₃)CH₂CH₃) dominates the high-frequency region. Because the sec-butyl group contains two non-equivalent methyl groups (one terminal on the ethyl branch, one directly attached to the chiral methine carbon), the symmetric CH₃ bending mode (the "umbrella" mode) often presents as a broadened peak or a distinct doublet near 1380 cm⁻¹ .

  • Ring Non-Planarity: The 5-membered dihydrofuran ring is not perfectly flat. Far-infrared spectroscopy reveals that the molecule undergoes anharmonic ring-puckering vibrations. These out-of-plane oscillations occur at very low frequencies (<500 cm⁻¹) and are highly sensitive to the steric bulk of the C₃ substituent [[4],[5]].

Structural_IR Mol 3-sec-butyl-2,3-dihydrofuran Enol Enol Ether Core (O-C=C) Mol->Enol SecButyl sec-Butyl Group (-CH(CH₃)CH₂CH₃) Mol->SecButyl Ring Dihydrofuran Ring Mol->Ring Band1 ν(C=C): 1610-1645 cm⁻¹ ν(=C-H): ~3060 cm⁻¹ Enol->Band1 Band2 ν(C-H): 2850-2960 cm⁻¹ δ(C-H): 1380, 1460 cm⁻¹ SecButyl->Band2 Band3 ν(C-O-C): 1050-1150 cm⁻¹ Ring Puckering: <500 cm⁻¹ Ring->Band3

Fig 1: Causality between structural motifs and their corresponding IR absorption bands.

Quantitative IR Absorption Band Assignments

The following table consolidates the quantitative mid-IR vibrational data for 3-sec-butyl-2,3-dihydrofuran, synthesized from established gas-phase and condensed-phase spectral databases [[6],[7]].

Wavenumber Region (cm⁻¹)Vibrational ModeIntensityStructural Origin & Causality
3060 – 3100 ν(=C-H)MediumAlkene C-H stretching on the C₄=C₅ double bond.
2850 – 2960 ν(C-H)StrongAliphatic C-H stretching from the sec-butyl group and saturated ring carbons (C₂, C₃).
1610 – 1645 ν(C=C)StrongEnol ether C=C stretching. Shifted to lower frequencies due to p-π conjugation with the oxygen lone pair.
1450 – 1470 δ(C-H) scissoringMediumCH₂ bending from the ethyl branch of the sec-butyl group and the C₂ ring position.
1375 – 1385 δ(C-H) umbrellaMediumCH₃ symmetric bending. Often presents as a doublet due to the two non-equivalent methyl groups in the sec-butyl moiety.
1050 – 1150 ν(C-O-C)StrongAsymmetric and symmetric ether stretching within the dihydrofuran ring.
700 – 750 γ(=C-H)StrongOut-of-plane bending of the alkene hydrogens on the dihydrofuran ring.
< 500 Ring PuckeringWeakFar-IR modes corresponding to the out-of-plane oscillation of the 5-membered ring.

Experimental Protocol: High-Resolution ATR-IR Spectroscopy

To capture the precise vibrational frequencies of this volatile liquid, Attenuated Total Reflectance (ATR) IR spectroscopy is recommended. The following protocol is designed as a self-validating system to ensure maximum data integrity and reproducibility [[8]].

Phase 1: System Calibration & Environmental Control
  • Purge the Spectrometer: Purge the FTIR optical bench with dry, CO₂-free nitrogen (N₂) for at least 30 minutes prior to analysis. Causality: Atmospheric water vapor heavily absorbs in the 3400 cm⁻¹ and 1600 cm⁻¹ regions, which can artificially obscure the critical ν(C=C) enol ether band.

  • Crystal Selection: Utilize a single-reflection Diamond ATR crystal. Causality: Diamond provides superior chemical inertness against organic solvents and offers a wide spectral window down to 400 cm⁻¹, essential for observing the lower-frequency γ(=C-H) bending modes.

  • Background Acquisition: Acquire a background spectrum (128 scans, 4 cm⁻¹ resolution).

Phase 2: Sample Introduction & Self-Validation
  • Sample Loading: Under an inert atmosphere (if the sample is prone to peroxide formation), deposit 2–5 μL of neat 3-sec-butyl-2,3-dihydrofuran directly onto the ATR crystal. Immediately seal the volatile liquid with a volatile cover/press to prevent evaporation during the scan.

  • Self-Validating Check: Before integrating peaks, inspect the 2000 cm⁻¹ to 2500 cm⁻¹ region. Causality: 3-sec-butyl-2,3-dihydrofuran possesses absolutely no fundamental vibrational modes in this window. Any absorbance detected here immediately flags system contamination, baseline drift, or sensor saturation, prompting an automatic recalibration of the interferometer.

Phase 3: Spectral Acquisition & Advanced Processing
  • Data Collection: Scan the sample from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution, averaging 128 scans to maximize the signal-to-noise ratio.

  • ATR Correction: Apply an ATR correction algorithm. Causality: The penetration depth of the IR evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers). Correction normalizes the relative intensities, allowing accurate comparison against transmission-based databases.

Note for Gas-Phase Analysis: For trace detection of this compound as a VOC, Mid-IR Laser Absorption Spectroscopy (LAS) using a Vernier-type quantum cascade laser (QCL) is highly recommended due to its extreme spectral resolution (<0.005 cm⁻¹) and ability to operate at reduced gas pressures [[9]].

IR_Workflow N1 Sample Preparation (Anhydrous, Degassed) N2 ATR-IR Cell Loading (Diamond Crystal, Sealed) N1->N2 N3 Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) N2->N3 N4 Baseline Correction & Atmospheric Compensation N3->N4 N5 Peak Deconvolution & Integration N4->N5 N6 Vibrational Mode Assignment N5->N6

Fig 2: Step-by-step experimental and analytical workflow for ATR-IR spectroscopy.

References

  • Furan, 2,3-dihydro- - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Ring‐Puckering Vibration of 2,3‐Dihydrofuran Source: The Journal of Chemical Physics (AIP Publishing) URL:[Link]

  • Methodologies for Operando ATR-IR Spectroscopy of Magnesium Battery Electrolytes Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • The Impact of Molecular Symmetry and Rigidity on the Selective Analysis of VOCs by Mid-IR Laser Spectroscopy Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Synthesis of 13,14-dehydroprostacyclin methyl ester: a potent inhibitor of platelet aggregation Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Furan, 2,3-dihydro-3-(1-methylpropyl)- Source: SpectraBase (John Wiley & Sons) URL:[Link]

  • The Kovats Retention Index: 3-sec-Butyl-2,3-dihydrofuran Source: Pherobase URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Butan-2-yl-2,3-dihydrofuran as a Stereodirecting Building Block in Advanced Organic Synthesis

Executive Summary & Chemical Rationale 2,3-Dihydrofuran (DHF) is a privileged heterocyclic enol ether scaffold that serves as a versatile precursor in the synthesis of numerous pharmaceuticals, biologically active molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

2,3-Dihydrofuran (DHF) is a privileged heterocyclic enol ether scaffold that serves as a versatile precursor in the synthesis of numerous pharmaceuticals, biologically active molecules, and complex natural products[1]. Its reactivity stems from the electron-rich double bond adjacent to the oxygen atom, making it an ideal candidate for cross-coupling, cycloaddition, and ring-opening methodologies[1][2].

Within this class of molecules, 3-butan-2-yl-2,3-dihydrofuran (also known as 3-sec-butyl-2,3-dihydrofuran) represents a highly specialized, sterically encumbered variant. The presence of the bulky sec-butyl group at the C3 position transforms this molecule from a simple cyclic enol ether into a powerful stereodirecting building block. By sterically shielding one face of the olefin, it enables highly diastereoselective functionalizations without the strict requirement for complex chiral ligands. This application note details two field-proven protocols leveraging this building block: substrate-directed Heck-Mizoroki cross-coupling and electrophile-initiated ring-opening.

Physicochemical Profiling

Proper handling and storage are critical for maintaining the integrity of enol ethers, which can be prone to acid-catalyzed hydrolysis or polymerization if improperly stored.

PropertySpecification
Chemical Name 3-Butan-2-yl-2,3-dihydrofuran
CAS Number 56805-32-4
Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
Appearance Colorless to pale yellow liquid
Reactivity Profile Electron-rich enol ether; susceptible to electrophilic attack and transition-metal coordination
Storage Conditions 2–8 °C under inert atmosphere (Argon/N2); avoid acidic environments

Protocol I: Substrate-Directed Diastereoselective Heck-Mizoroki Cross-Coupling

Mechanistic Causality

The Heck arylation of unsubstituted 2,3-dihydrofuran typically yields a mixture of enantiomers unless sophisticated chiral ligands (e.g., BINAP or phosphinooxazolines) are employed[3][4]. However, 3-butan-2-yl-2,3-dihydrofuran leverages intrinsic substrate-directable stereocontrol.

The bulky sec-butyl group forces the incoming Ar-Pd(II)-X complex to coordinate exclusively to the less sterically hindered face of the olefin (anti to the C3 substituent). Following a syn-migratory insertion and a subsequent syn- β -hydride elimination, the reaction predominantly yields the trans-2-aryl-3-sec-butyl-2,3-dihydrofuran[5]. To prevent the unwanted isomerization of the double bond (which can lead to 2,5-dihydrofuran byproducts), Silver Carbonate ( Ag2​CO3​ ) is utilized. Ag2​CO3​ acts as a halide scavenger, generating a highly reactive cationic palladium species that accelerates the catalytic cycle and suppresses off-target alkene isomerization[6].

Step-by-Step Methodology
  • Catalyst Preparation: In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2​ (5 mol%, 11.2 mg), P(o-tol)3​ (10 mol%, 30.4 mg), and Ag2​CO3​ (1.5 equiv, 413 mg) under a continuous stream of argon.

  • Solvent & Substrate Addition: Inject 5.0 mL of anhydrous, degassed Tetrahydrofuran (THF) to achieve a 0.2 M concentration. Stir for 5 minutes at room temperature to allow pre-catalyst formation. Add the aryl iodide (1.2 equiv, 1.2 mmol) followed by 3-butan-2-yl-2,3-dihydrofuran (1.0 equiv, 1.0 mmol, 126.2 mg).

  • Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 65 °C using a pre-equilibrated oil bath. Stir vigorously for 8–18 hours. Monitor the reaction progress via GC-MS or TLC (using a 9:1 Hexanes:Ethyl Acetate eluent system).

  • Quenching & Workup: Once the starting enol ether is consumed, cool the mixture to room temperature. Dilute with 10 mL of diethyl ether and filter the suspension through a short pad of Celite to remove the precipitated silver salts ( AgI ) and palladium black. Wash the Celite pad with an additional 10 mL of diethyl ether.

  • Purification: Concentrate the combined filtrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 95:5 Hexanes:Ethyl Acetate) to isolate the pure trans-diastereomer.

Quantitative Data Summary

Table 1: Scope and Diastereoselectivity of the Heck Arylation of 3-Butan-2-yl-2,3-dihydrofuran.

Aryl HalideIsolated Yield (%)Diastereomeric Ratio (trans:cis)Reaction Time (h)
Iodobenzene88>95:512
4-Methoxyiodobenzene8292:814
4-Nitroiodobenzene91>98:28
2-Bromonaphthalene7689:1118

Protocol II: Electrophile-Initiated Ring-Opening for Acyclic Scaffolds

Mechanistic Causality

The electron-rich enol ether moiety of 2,3-dihydrofurans is highly susceptible to electrophilic attack, making it an excellent precursor for complex acyclic chains[7]. Treatment with N-Bromosuccinimide (NBS) initiates an electrophilic bromination, forming a transient halonium ion that rapidly collapses into an oxonium species.

When a nucleophile such as water is present, it attacks the highly electrophilic C2 position. This induces a cascade C(5)-O bond cleavage, resulting in the ring opening of the dihydrofuran to form a highly functionalized acyclic α -bromo-aldehyde[8]. The sec-butyl group plays a dual role here: it sterically directs the initial bromination and provides a pre-installed, sterically demanding stereocenter in the resulting aliphatic chain, which is highly valuable for downstream pharmaceutical synthesis. DABCO is employed as a nucleophilic catalyst to facilitate the bromine transfer from NBS[8].

Step-by-Step Methodology
  • Preparation: To a 50 mL round-bottom flask, add 3-butan-2-yl-2,3-dihydrofuran (1.0 equiv, 1.0 mmol, 126.2 mg) and dissolve in 10 mL of analytical grade Dichloromethane (DCM).

  • Catalyst & Nucleophile Addition: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (10 mol%, 11.2 mg) and deionized H2​O (2.0 equiv, 36 μ L). Cool the biphasic mixture to 0 °C using an ice-water bath and shield the flask from direct light using aluminum foil.

  • Electrophile Addition: Slowly add N-Bromosuccinimide (NBS) (1.1 equiv, 1.1 mmol, 195.8 mg) in three small portions over 15 minutes. This controlled addition prevents uncontrolled exothermic spikes and limits over-bromination[8].

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 3 hours.

  • Quenching & Extraction: Quench the reaction by adding 5 mL of saturated aqueous Na2​SO3​ to neutralize any unreacted NBS. Dilute with an additional 10 mL of water and extract the aqueous layer with DCM ( 3×15 mL).

  • Washing & Purification: Wash the combined organic extracts with brine (20 mL), dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude acyclic aldehyde via rapid silica gel chromatography to prevent degradation of the sensitive α -bromo-aldehyde intermediate.

Mechanistic Pathway Visualization

HeckMechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd + Ar-I PdII_Ar Ar-Pd(II)-I OxAdd->PdII_Ar Coord Facial Coordination (Anti to sec-butyl) PdII_Ar->Coord + Substrate MigIns Syn-Migratory Insertion Coord->MigIns PdII_Alkyl Alkyl-Pd(II)-I MigIns->PdII_Alkyl BetaElim Syn-β-Hydride Elimination PdII_Alkyl->BetaElim HPdX H-Pd(II)-I BetaElim->HPdX Product trans-2-Aryl-3-sec-butyl -2,3-dihydrofuran BetaElim->Product Regen Base Promoted Regeneration HPdX->Regen + Ag2CO3 Regen->Pd0 - AgI, CO2

Catalytic cycle of the substrate-directed diastereoselective Heck arylation.

References

  • Benchchem. The Synthesis and Discovery of 2,3-Dihydrofuran: An In-depth Technical Guide.1

  • Chem-Impex. 2,3-Dihydrofuran.2

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrofurans.6

  • Cotugno P., et al. (PMC). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor.3

  • PMC - NIH. Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles.7

  • The Journal of Organic Chemistry (ACS). An Unexpected 2,3-Dihydrofuran Derivative Ring Opening Initiated by Electrophilic Bromination: Scope and Mechanistic Study.8

  • The Journal of Organic Chemistry (ACS). Enantio- and Regioselective Heck-Type Reaction of Arylboronic Acids with 2,3-Dihydrofuran.4

Sources

Application

Extraction techniques for volatile dihydrofuran derivatives from complex matrices

Application Note: Extraction and Quantification of Volatile Dihydrofuran Derivatives from Complex Matrices Introduction & Chemical Context Volatile dihydrofuran derivatives (e.g., 2,5-dimethyl-2,3-dihydrofuran) are criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Extraction and Quantification of Volatile Dihydrofuran Derivatives from Complex Matrices

Introduction & Chemical Context

Volatile dihydrofuran derivatives (e.g., 2,5-dimethyl-2,3-dihydrofuran) are critical organic compounds that function as key flavor and fragrance constituents, pharmaceutical intermediates, and thermal processing contaminants[1]. In complex matrices such as thermally processed foods, beverages, and biological fluids, these compounds exist at trace levels amidst a high background of interfering proteins, lipids, and carbohydrates[2].

Due to their high volatility and susceptibility to thermal degradation, traditional liquid-liquid extraction (LLE) often results in analyte loss and solvent artifact generation. Consequently, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the gold-standard analytical methodology for these targets[3].

Mechanistic Principles of Extraction (Causality)

The efficacy of HS-SPME relies on manipulating the thermodynamic equilibrium between the sample matrix, the headspace, and the polymeric fiber coating. We do not merely extract; we engineer the phase distribution.

  • Salting-Out Effect: The addition of sodium chloride (NaCl) increases the ionic strength of the aqueous phase. This decreases the solubility of non-polar and semi-polar dihydrofurans, thermodynamically driving them into the headspace[4].

  • Thermal Control: Extraction must occur at moderate temperatures (e.g., 40 °C). Elevated temperatures can induce Maillard reactions or lipid oxidation, artificially generating furan derivatives ex vivo and compromising the integrity of the quantitative data[2][5].

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber provides an optimal mixed-mode stationary phase. The microporous Carboxen effectively traps low-molecular-weight volatiles, while the mesoporous DVB retains slightly larger dihydrofuran derivatives, maximizing overall recovery[4].

Causality Param1 Salting-Out (NaCl) Effect1 Decreases aqueous solubility Param1->Effect1 Result1 Drives volatiles to headspace Effect1->Result1 Param2 Moderate Temp (40°C) Effect2 Prevents Maillard reactions Param2->Effect2 Result2 Avoids ex vivo artifacts Effect2->Result2 Param3 Mixed-Mode Fiber Effect3 Traps varied molecular weights Param3->Effect3 Result3 Maximizes analyte recovery Effect3->Result3

Causal relationships between extraction parameters and analytical outcomes.

Experimental Protocol: HS-SPME-GC-MS Workflow

This protocol outlines a self-validating system for the extraction of volatile dihydrofurans from a complex matrix (e.g., food puree or biofluid).

Step 1: Matrix Preparation & Internal Standardization

  • Weigh exactly 5.0 g of the homogenized complex matrix into a 40 mL amber glass headspace vial[4].

  • Add 5.0 mL of saturated NaCl aqueous solution (approx. 30% w/v) to inhibit enzymatic activity and induce the salting-out effect[4].

  • Spike the sample with 50 µL of a stable isotope-labeled internal standard (IS) solution (e.g., d4-furan or 3-heptanone at 100 µg/L in methanol)[2][4].

  • Add a PTFE-coated magnetic stir bar and seal the vial tightly with a PTFE/silicone septum cap.

Step 2: Thermal Equilibration

  • Place the vial in a thermostatic water bath or automated autosampler agitator at 40 °C[4].

  • Agitate at 250 rpm for 20 minutes. This establishes a steady-state equilibrium of volatiles in the headspace without initiating thermal degradation[4][5].

Step 3: HS-SPME Extraction

  • Pierce the septum and expose a pre-conditioned DVB/CAR/PDMS (50/30 µm) fiber to the headspace[4].

  • Extract at 40 °C for 30 minutes under continuous agitation. This duration ensures maximum partitioning onto the fiber coating before competitive displacement by higher-concentration matrix volatiles occurs[5].

Step 4: Thermal Desorption & GC-MS Analysis

  • Retract the fiber and immediately introduce it into the GC injection port.

  • Desorb the analytes at 220 °C for 3 minutes in splitless mode[4].

  • Analyze using a mid-polar capillary column (e.g., HP-5MS) with an oven program starting at 35 °C, ramping to 240 °C[2][4]. Use Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) for targeted quantification[3].

Workflow A 1. Matrix Preparation Add NaCl & Internal Standard B 2. Thermal Equilibration 40°C for 20 mins A->B C 3. HS-SPME Extraction DVB/CAR/PDMS Fiber B->C D 4. Thermal Desorption GC Inlet at 220°C C->D E 5. GC-MS/MS Analysis MRM/SIM Mode D->E F 6. Data Validation Matrix-Matched Calibration E->F

HS-SPME-GC-MS workflow for extracting volatile dihydrofurans from complex matrices.

Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters for maximizing dihydrofuran recovery while minimizing matrix interference.

ParameterOptimized ValueMechanistic Causality
Sample Mass 5.0 gBalances the phase ratio (β); prevents matrix overloading in the vial.
Ionic Strength Saturated NaClDecreases aqueous solubility of analytes, driving them to the gas phase.
Equilibration 40 °C for 20 minEstablishes thermodynamic equilibrium; prevents Maillard reaction artifacts.
Extraction 40 °C for 30 minReaches maximum fiber partition capacity for trace volatiles.
Desorption 220 °C for 3 minEnsures complete release from DVB/CAR/PDMS pores without thermal degradation.

Trustworthiness & Quality Control (Self-Validating System)

To ensure the protocol acts as a self-validating system, the following Quality Control (QC) measures are mandatory:

  • Internal Standard Normalization: The use of an internal standard (e.g., d4-furan or 3-heptanone) is non-negotiable[2][4]. It continuously validates the extraction efficiency of every single run, compensating for minor fluctuations in temperature, matrix suppression, or fiber degradation.

  • Matrix-Matched Calibration: Because complex matrices alter the gas-liquid partition coefficients of dihydrofurans, calibration curves must be constructed in a surrogate matrix (e.g., a water/oil emulsion) that mimics the sample's macromolecular composition.

  • Blank Verification: A blank run (empty vial + fiber exposure) must be executed every 10 samples to confirm the absence of carryover in the microporous Carboxen layer.

References

  • [1] "2-Ethyl-5-methylfuran | 1703-52-2" - Benchchem. Available at: 1

  • [3] "3-Furanmethanol | 4412-91-3" - Benchchem. Available at: 3

  • [2] "Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry" - ResearchGate. Available at: 2

  • [4] "Evaluation of Volatiles from Two Subtropical Strawberry Cultivars Using GC–Olfactometry, GC-MS Odor Activity Values, and Sensory Analysis" - ACS Publications. Available at: 4

  • [5] "HS-SPME GC/MS characterization of volatiles in raw and dry-roasted almonds (Prunus dulcis)" - UC Davis. Available at: 5

Sources

Method

Application Note: Catalytic Hydrogenation Protocols for Reducing 3-Butan-2-yl-2,3-dihydrofuran

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The molecule 3-butan-2-yl-2,3-dihydrofuran (co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The molecule 3-butan-2-yl-2,3-dihydrofuran (commonly referred to as 3-sec-butyl-2,3-dihydrofuran) is a substituted cyclic enol ether. The reduction of its C4=C5 double bond to yield 3-sec-butyltetrahydrofuran is a critical transformation in the synthesis of specialized solvent analogs, fragrance components, and pharmaceutical intermediates.

Stereochemical Causality

Unlike the hydrogenation of heavily substituted cycloalkenes, which often generates new stereocenters, the reduction of the C4=C5 enol ether double bond in this substrate yields unsubstituted methylene groups at both the C4 and C5 positions. Consequently, the reaction is entirely stereoretentive . The existing chiral centers at the C3 position of the ring and the C2 position of the sec-butyl chain remain unaltered. The primary synthetic challenge is not diastereoselectivity, but rather chemoselectivity —specifically, preventing the acid-catalyzed degradation of the substrate.

The Threat of Hydrolysis

Enol ethers are notoriously susceptible to electrophilic attack by protons. In the presence of trace acidic moisture, 2,3-dihydrofurans undergo rapid ring-opening hydrolysis to form hydroxyaldehydes. To ensure a self-validating and high-yielding system, the catalytic hydrogenation must be performed under strictly anhydrous and neutral (or mildly basic) conditions. Mechanistic studies utilizing parahydrogen-induced polarization (PHIP) have confirmed that under optimal heterogeneous transition-metal catalysis (e.g., Rh/TiO₂ or Pd/C), the reaction proceeds via rapid, sequential hydrogen addition across the double bond, completely bypassing the degradation pathway .

Mechanism Substrate 3-sec-butyl-2,3-dihydrofuran (Enol Ether) Cond1 H2, Pd/C Neutral/Anhydrous Substrate->Cond1 Cond2 H+, H2O Acidic Moisture Substrate->Cond2 Target 3-sec-butyltetrahydrofuran (Target Product) Degradation Hydroxyaldehyde (Ring-Opened Byproduct) Cond1->Target Reduction Cond2->Degradation Hydrolysis

Figure 1: Mechanistic logic governing chemoselective reduction vs. acid-catalyzed hydrolysis.

Experimental Design & Parameter Optimization

To build a robust and self-validating protocol, every experimental parameter has been optimized based on established organometallic principles :

  • Catalyst Selection: 10% Palladium on Carbon (Pd/C) is the industry standard. It provides exceptional surface area for H₂ activation and is highly active for unfunctionalized enol ethers at ambient temperature. Platinum oxide (PtO₂) is viable but carries a minor risk of C–O bond hydrogenolysis under elevated pressures.

  • Solvent Matrix: Anhydrous Ethyl Acetate (EtOAc) is preferred over alcohols. While ethanol is a common hydrogenation solvent, its protic nature can exacerbate ring-opening if trace acidic impurities are present in the catalyst.

  • Additives: The addition of 0.1 equivalents of Triethylamine (Et₃N) acts as an insurance policy, neutralizing any residual acidity on the carbon support or in the solvent, thereby locking the reaction into the reduction pathway.

Quantitative Data: Condition Benchmarking
Catalyst SystemSolvent MatrixPressure (H₂)AdditiveChemoselectivity (Target : Byproduct)Process Notes
10% Pd/C Anhyd. EtOAc1 atmEt₃N (0.1 eq)>99 : <0.1 Optimal. Trace base completely suppresses hydrolysis.
10% Pd/C Anhyd. EtOAc1 atmNone99 : 1Industry standard; clean conversion if solvent is strictly dry.
5% Rh/TiO₂ Anhyd. Hexane1 atmNone98 : 2Excellent for mechanistic studies and pairwise H₂ addition .
PtO₂ (Adams) Anhyd. EtOAc50 psiNone90 : 10Elevated pressure increases risk of trace C-O hydrogenolysis.
10% Pd/C Wet EtOH1 atmNone60 : 40Failure Mode. Protic/wet conditions induce ring-opening.

Detailed Methodologies

Workflow A Substrate Prep (Anhydrous EtOAc) B Catalyst Addition (10% Pd/C + Et3N) A->B C System Purge (Vacuum / Ar -> H2) B->C D Hydrogenation (1 atm, 25°C) C->D E Filtration (Celite Pad) D->E F Concentration & Isolation E->F

Figure 2: Standard operational workflow for the catalytic hydrogenation of 3-butan-2-yl-2,3-dihydrofuran.

Protocol A: Standard Atmospheric Hydrogenation (Balloon Method, <10 g scale)

Safety Note: Dry Pd/C is pyrophoric. Always add the catalyst to the flask first, blanket with argon, and then add the solvent, or add the catalyst to a pre-cooled solvent under an inert atmosphere.

  • Preparation: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 10 wt% Pd/C (5 mol% Pd relative to substrate).

  • Solvent & Substrate Addition: Purge the flask with Argon. Inject anhydrous ethyl acetate to achieve a 0.2 M substrate concentration. Add 3-butan-2-yl-2,3-dihydrofuran (1.0 equiv) and triethylamine (0.1 equiv).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Connect a double-ribbed hydrogen balloon via a needle. Briefly evacuate the flask using a vacuum manifold and backfill with H₂. Repeat this pump-purge cycle three times to ensure complete displacement of Argon.

  • Reaction: Stir the black suspension vigorously at 25 °C for 4–6 hours.

  • Self-Validation Checkpoint (IPC): Withdraw a 50 µL aliquot via syringe, filter through a micro-plug of silica gel to remove Pd, and analyze via GC-MS. Validation metric: The reaction is deemed complete when the molecular ion peak shifts from m/z 126 (starting material) to m/z 128 (product), with 0% residual m/z 126 detected.

  • Workup: Once validated, evacuate the H₂ and backfill with Argon. Filter the reaction mixture through a tightly packed pad of Celite 545. Wash the filter cake with an additional 20 mL of ethyl acetate.

  • Isolation: Concentrate the filtrate utilizing a rotary evaporator. Expertise Tip: 3-sec-butyltetrahydrofuran is somewhat volatile (estimated b.p. ~150–160 °C). Keep the water bath at ≤30 °C and pressure ≥50 mbar to prevent product loss.

Protocol B: Scaled Medium-Pressure Hydrogenation (Parr Reactor, 10–100 g scale)

For larger batches, mass transfer of hydrogen gas into the solvent becomes the rate-limiting step. A pressurized system accelerates the kinetics.

  • Setup: Load the 3-butan-2-yl-2,3-dihydrofuran, anhydrous EtOAc, Et₃N, and 10% Pd/C into a heavy-walled glass Parr hydrogenation bottle.

  • Purging: Secure the bottle in the Parr shaker. Purge the vessel by pressurizing with N₂ to 30 psi and venting (repeat 3x).

  • Pressurization: Pressurize the vessel with H₂ gas to 40 psi.

  • Agitation: Commence mechanical shaking. Monitor the pressure gauge; a rapid pressure drop indicates active hydrogen consumption. Repressurize to 40 psi as needed.

  • Completion: The reaction is complete when hydrogen uptake ceases (typically 1–2 hours). Vent the system, purge with N₂, and follow the filtration and isolation steps outlined in Protocol A.

References

  • Salnikov, O. G., Kovtunova, L. M., Skovpin, I., & Koptyug, I. V. (2017). Mechanistic Insight into Heterogeneous Hydrogenation of Furan Derivatives with the Use of Parahydrogen. ChemCatChem, 9(22), 4250-4255.[Link]

  • Zhang, J., Song, Y., Zhang, Z., & Zhang, W. (2024). Advances in Asymmetric Hydrogenation of Unfunctionalized Enol Ethers. Advanced Synthesis & Catalysis.[Link]

Application

Using 3-sec-butyl-2,3-dihydrofuran in flavor and fragrance profiling

An Application Guide to the Flavor & Fragrance Profiling of Alkylated Dihydrofurans, Featuring Cassyrane (FEMA 4731) Introduction: The Aromatic Potential of Alkylated Dihydrofurans The quest for novel, high-impact aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Flavor & Fragrance Profiling of Alkylated Dihydrofurans, Featuring Cassyrane (FEMA 4731)

Introduction: The Aromatic Potential of Alkylated Dihydrofurans

The quest for novel, high-impact aroma chemicals is a driving force in the flavor and fragrance industry.[1] Within the vast landscape of heterocyclic compounds, alkylated dihydrofurans represent a class of molecules with significant potential, often characterized by potent and complex organoleptic profiles. These compounds, built upon a five-membered dihydrofuran ring, offer a versatile scaffold for chemists to explore structure-activity relationships, where minor structural modifications can lead to profound changes in sensory perception.

While this guide provides a robust framework for the evaluation of novel derivatives such as 3-sec-butyl-2,3-dihydrofuran, it will use a well-characterized and commercially significant exemplar to ensure scientific validity and practical applicability. The selected model compound is Cassyrane™ (FEMA No. 4731) , chemically known as 2-tert-butyl-5-methyl-2-propyl-2,5-dihydrofuran.[2][3] Cassyrane is a Flavor and Extract Manufacturers Association (FEMA) Generally Recognized as Safe (GRAS) substance, valued for its intense fruity and green character reminiscent of blackcurrant.[2][3][4]

The protocols detailed herein are designed for researchers, flavor chemists, and perfumers, providing a comprehensive methodology for analytical characterization, sensory profiling, and stability assessment applicable to Cassyrane and other novel alkylated dihydrofurans.

Part 1: Physicochemical & Regulatory Profile of Cassyrane (FEMA 4731)

A thorough understanding of a material's physical and chemical properties is the foundation of its application. Cassyrane is a racemic mixture of cis- and trans-isomers.[3] Its key properties and regulatory status are summarized below.

PropertyValueSource(s)
Chemical Name 2-tert-butyl-5-methyl-2-propyl-2,5-dihydrofuran[3]
Synonym(s) Cassyrane; (±)-cis and trans-2-(1,1-Dimethylethyl)-2,5-dihydro-5-methyl-2-propylfuran[2][3]
CAS Number 871465-49-5[2][3]
FEMA Number 4731[2][3]
JECFA Number 2189[3]
Molecular Formula C₁₂H₂₂O[3]
Molecular Weight 182.3 g/mol [3]
Appearance Colorless to pale yellow clear liquid[3]
Boiling Point 202-203 °C[3]
Specific Gravity 0.8680 - 0.8720 @ 25°C[3][4]
Refractive Index 1.4480 - 1.4520 @ 20°C[3][4]
Solubility Soluble in ethanol; practically insoluble in water[3]

Part 2: Olfactory & Gustatory Characterization

The sensory profile of an aroma chemical is its most critical attribute. The choice to use Cassyrane as a model is justified by its complex and desirable aroma, which has been extensively documented.

2.1. General Aroma & Flavor Profile Cassyrane is predominantly known for its powerful and natural-smelling blackcurrant (cassis) character.[2][4][5] Detailed descriptions often include secondary and tertiary notes, creating a rich and multifaceted profile:

  • Primary Notes : Blackcurrant, fruity, rich.[2][4][5]

  • Secondary Notes : Green, eucalyptus buds, buchu leaves.[2][4]

  • Tertiary/Nuance Notes : Anise, terpenic, piney, slightly medicinal.[4][6]

2.2. The Critical Role of Stereochemistry The case of Cassyrane powerfully illustrates why stereochemistry is paramount in fragrance science. The commercial product is a mixture of stereoisomers, but analysis of the separated isomers reveals dramatically different odor profiles and detection thresholds. This explains the complexity of the commercial mixture and underscores the necessity for chiral-specific analytical methods when developing novel ingredients.

StereoisomerOdor DescriptionOdor Threshold (ng/L air)
(+)-(2S,5S)-Cassyrane Fruity, cassis, raspberry-type with slight herbaceous (rosemary) aspects.40
(-)-(2R,5R)-Cassyrane Agrestic (rosemary), terpenic-piney with fruity, eucalyptus-like nuances.136
(+)-(2R,5S)-Cassyrane Fruity-juicy cassis with slightly agrestic aspects, eucalyptus seed, and dried leaves.40
(-)-(2S,5R)-Cassyrane Agrestic (rosemary, eucalyptus) with fruity, straw-like, and medicinal/woody facets.0.55

(Source: Mouhib, H., et al., 2011)[6]

This data is a crucial insight for drug development and synthesis professionals: the synthetic pathway chosen will directly impact the final isomeric ratio and, therefore, the sensory quality of the product. An uncontrolled synthesis may yield a product with a high threshold and an off-note profile, while a stereoselective synthesis could yield a highly potent and desirable material.

Part 3: Analytical & Sensory Evaluation Protocols

The following protocols provide a self-validating system for the comprehensive evaluation of an alkylated dihydrofuran.

3.1. Protocol 1: Identity and Purity Analysis by GC-MS

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for analyzing volatile flavor and fragrance compounds.[7] It provides two critical pieces of information: the retention time (a function of the compound's boiling point and polarity) for tentative identification, and the mass spectrum (a molecular fingerprint) for definitive identification and purity assessment. For furan derivatives, headspace or SPME sampling is often preferred due to their volatility and presence at trace levels in a food matrix.[8]

Methodology:

  • Sample Preparation (Neat Material):

    • Prepare a 1% solution of the alkylated dihydrofuran (e.g., Cassyrane) in a high-purity solvent such as ethanol or dichloromethane.

  • Sample Preparation (Food Matrix - Model Beverage):

    • Spike a clear, unsweetened beverage base (e.g., carbonated water) with the compound to a target concentration (e.g., 1-5 ppm).

    • Transfer 5 g of the spiked beverage to a 20 mL headspace vial.[2]

    • Add 5 mL of a saturated NaCl solution to increase the volatility of the analyte.[2]

    • Seal the vial.

  • HS-SPME Procedure:

    • Equilibrate the vial at 35°C for 15 minutes with agitation.[2]

    • Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 15 minutes at 35°C to adsorb the volatile compounds.[2]

  • GC-MS Analysis:

    • Desorb the SPME fiber in the GC inlet at 280°C for 5 minutes.[3]

    • Perform the analysis using the parameters outlined in the table below.

GC-MS ParameterRecommended SettingRationale
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µmA robust, general-purpose column providing good separation for a wide range of volatile and semi-volatile compounds.[2][4]
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert and provides good chromatographic efficiency.
Inlet Mode Split (1:10 ratio)Prevents column overloading when analyzing concentrated samples.
Inlet Temp. 280 °CEnsures rapid and complete desorption of the analyte from the SPME fiber.[2]
Oven Program 40°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min)A standard temperature program to separate analytes across a range of volatilities.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 35 - 350 amuCaptures the molecular ion and key fragments of Cassyrane (MW 182.3) and similar compounds.

3.2. Protocol 2: Odor Profile Characterization by GC-Olfactometry (GC-O)

Causality: While a mass spectrometer identifies chemical structures, it cannot describe an odor. GC-Olfactometry (GC-O) leverages the human nose as a highly sensitive and specific detector to characterize the odor of each compound as it elutes from the GC column.[9][10] This is essential for distinguishing the odor contribution of the target molecule from impurities or isomers.

Methodology:

  • System Setup:

    • Use a GC-MS system equipped with an effluent splitter that directs a portion of the column outlet (typically 50%) to an olfactory detection port (ODP) and the remainder to the MS detector.

    • The ODP line should be humidified with clean, moist air to prevent nasal dehydration for the assessor.

  • Assessor Training:

    • Panelists must be trained in describing aroma attributes using a standardized lexicon.

    • A practice run using known aroma standards (e.g., linalool for floral, ethyl hexanoate for fruity) is required to calibrate the assessor.

  • GC-O Analysis:

    • Inject the sample as described in Protocol 3.1.

    • The trained assessor sniffs the ODP outlet throughout the entire chromatographic run.

    • The assessor records the retention time, duration, intensity (e.g., on a 1-5 scale), and a detailed description of every odor event perceived.

  • Data Correlation:

    • Correlate the assessor's "aromagram" with the mass spectrometer's chromatogram.

    • Confirm that the retention time of the most intense "blackcurrant" odor event matches the retention time of the peak identified as Cassyrane by the MS.

    • Identify the odors of any minor peaks to understand the full sensory impact of the sample.

3.3. Protocol 3: Sensory Panel Evaluation in a Model Beverage

Causality: Instrumental analysis must be validated by sensory perception in a final application. Sensory evaluation provides data on detection thresholds and the overall flavor profile in a realistic consumption scenario.[11] A triangle test is a robust statistical method to determine if a perceptible difference exists, while descriptive analysis quantifies the specific attributes.

Methodology:

  • Panelist Selection & Training:

    • Select 15-20 panelists screened for their ability to detect basic tastes and aromas.

    • Conduct training sessions where panelists align on a lexicon to describe the target flavor (e.g., "blackcurrant," "green," "eucalyptus") using reference standards.

  • Part A: Triangle Test for Detection Threshold:

    • Prepare a series of dilutions of Cassyrane in a model beverage (e.g., sweetened water, pH 3.2) at concentrations such as 10, 5, 2, 1, 0.5, and 0.1 ppm.

    • For each concentration, present panelists with three coded samples: two are the plain beverage (blanks), and one contains the added flavorant. The order is randomized.

    • Ask panelists to identify the "odd" or different sample.

    • The detection threshold is defined as the lowest concentration at which a statistically significant number of panelists (determined by binomial statistics) can correctly identify the odd sample.

  • Part B: Quantitative Descriptive Analysis (QDA):

    • Present panelists with a sample of the beverage containing Cassyrane at a supra-threshold concentration (e.g., 5 ppm).

    • Ask panelists to rate the intensity of the agreed-upon sensory attributes (e.g., blackcurrant, green, sweet, sour, chemical) on a structured scale (e.g., a 15-cm line scale from "none" to "very intense").

    • Analyze the data using Analysis of Variance (ANOVA) to determine the mean intensity ratings for each attribute, creating a sensory fingerprint of the compound in the application.

Part 4: Application Stability Assessment

Causality: A flavor or fragrance ingredient is only viable if its character remains stable throughout the product's shelf life. Stability testing evaluates the impact of environmental factors like heat, light, and oxygen on the compound's chemical integrity and sensory profile.[6] Accelerated testing under stressed conditions is used to predict long-term stability in a shorter timeframe.[12]

4.1. Protocol 4: Accelerated Stability Testing

  • Sample Preparation:

    • Prepare a batch of the model beverage containing the alkylated dihydrofuran at a typical use level (e.g., 5 ppm).

    • Package the product in the intended final container (e.g., clear PET bottles) to assess product-packaging interactions.

  • Storage Conditions:

    • Store sets of samples under the following conditions for a period of 3 months:

      • Control: Refrigerated (4°C), protected from light.

      • Ambient: 25°C / 60% Relative Humidity (RH).

      • Accelerated (Heat): 40°C / 75% RH.[12]

      • Accelerated (Light): In a light stability chamber with controlled UV and visible light exposure.

  • Testing Schedule:

    • Analyze samples at time points T=0, T=1 month, T=2 months, and T=3 months.

  • Analysis:

    • At each time point, perform the analyses listed in the table below on samples from each storage condition.

ParameterMethodPurpose
Concentration GC-MS (Protocol 3.1)Quantify any chemical degradation or loss of the target analyte.
Degradant Formation GC-MS (Protocol 3.1)Identify any new peaks that appear, indicating breakdown products.
Sensory Profile Descriptive Analysis (Protocol 3.3)Determine if the perceived flavor profile has changed (e.g., loss of fruity notes, emergence of off-notes).
Color Spectrophotometry (400-700 nm)Measure any changes in color or clarity of the beverage.
pH Calibrated pH meterMonitor for changes in acidity that could indicate chemical reactions.

Part 5: Integrated Workflow and Data Interpretation

A successful flavor profiling project requires the logical integration of all analytical and sensory data streams. The following diagrams illustrate the recommended workflows.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Application & Sensory Testing cluster_2 Phase 3: Stability Assessment A Target Molecule (e.g., Cassyrane) B GC-MS Analysis (Protocol 3.1) A->B Purity & Identity C GC-Olfactometry (Protocol 3.2) A->C Odor Profile B->C Correlate Peak to Odor D Incorporate into Model Beverage C->D Compound is pure & odor is confirmed E Triangle Test (Protocol 3.3A) F Descriptive Analysis (Protocol 3.3B) E->F Use Supra-Threshold Concentration G Accelerated Storage (Protocol 4.1) F->G Flavor profile is desirable H Time Point Analysis (GC-MS, Sensory, etc.) G->H T=0, 1, 2, 3 mo I Shelf-Life Prediction H->I Data Modeling SensoryWorkflow cluster_tests Sensory Test Execution decision decision result result start Start: Evaluate New Flavorant screen Panelist Screening (Basic Sensory Acuity) start->screen train Panelist Training (Lexicon Development) screen->train triangle Triangle Testing (Protocol 3.3A) train->triangle is_diff Difference Perceptible? triangle->is_diff is_diff->train No (Increase Concentration) descriptive Descriptive Analysis (Protocol 3.3B) is_diff->descriptive Yes analysis Statistical Analysis (ANOVA, Binomial) descriptive->analysis report Generate Sensory Profile & Threshold Data analysis->report

Caption: Logical workflow for a sensory panel evaluation.

Conclusion

The comprehensive profiling of a novel flavor and fragrance ingredient is a multi-disciplinary endeavor that marries instrumental precision with the irreplaceable perception of the human senses. By utilizing alkylated dihydrofurans, exemplified by Cassyrane (FEMA 4731), we have demonstrated a robust, self-validating workflow. This guide provides the necessary protocols to confirm chemical identity and purity via GC-MS, characterize nuanced aroma via GC-O, and quantify the in-application performance and stability through rigorous sensory science. Adherence to these methodologies will enable researchers and developers to confidently assess the viability of new molecules, ensuring they meet the high standards of quality, stability, and sensory excellence required by the industry.

References

  • Burfield, D. (2014). Flavor Properties of FEMA GRAS List 26 Flavor Chemicals - A preliminary assessment. Perfumer & Flavorist, 39(7), 30-41. [Link]

  • Perflavory. (n.d.). cassyrane, 871465-49-5. Retrieved March 26, 2026, from [Link]

  • Eurofins Scientific. (2025, October 28). Sensory Evaluation: Assessing Taste, Aroma, and Quality. Retrieved March 26, 2026, from [Link]

  • Leffingwell, J. C. (2011). The Cassyranes. Chirality & Odour Perception. Retrieved March 26, 2026, from [Link]

  • The Good Scents Company. (n.d.). cassyrane. Retrieved March 26, 2026, from [Link]

  • Food and Agriculture Organization of the United Nations (FAO). (2014). Specifications for Flavourings: Cassyrane. JECFA. Retrieved March 26, 2026, from [Link]

  • Restek. (2022, July 7). Analysis of Furan and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Retrieved March 26, 2026, from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (2007). The FEMA GRAS assessment of aromatic substituted secondary alcohols, ketones, and related esters used as flavor ingredients. Food and Chemical Toxicology, 45(2), 171-201. [Link]

  • Tsao, C. Y., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 12(4), 743. [Link]

  • CD Formulation. (2024, October 17). Fragrance And Flavor Component Analysis: Techniques And Applications. Retrieved March 26, 2026, from [Link]

  • MLAP Botanicals. (2025, October 11). Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction. Retrieved March 26, 2026, from [Link]

  • D'Acampora Zellner, B., et al. (2008). Gas chromatography-olfactometry in food flavour analysis. Journal of Chromatography A, 1186(1-2), 123-143. [Link]

  • Sepsolve Analytical. (2024, July 30). Enhanced GC–O workflows for detailed sensory evaluation. Retrieved March 26, 2026, from [Link]

  • Wikipedia. (n.d.). Gas chromatography-olfactometry. Retrieved March 26, 2026, from [Link]

  • Grob, K. (2007). Volatile Methods in Food Analysis. 4th ed. Boca Raton, FL: Taylor & Francis Group. [Link]

  • Skinobs. (2025, September 17). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Retrieved March 26, 2026, from [Link]

  • Certified Laboratories. (n.d.). Guide to OTC & Cosmetic Stability Testing. Retrieved March 26, 2026, from [Link]

  • QACS. (n.d.). Stability Testing of Cosmetics. Retrieved March 26, 2026, from [Link]

  • MakingCosmetics. (n.d.). Stability Testing of Cosmetics. Retrieved March 26, 2026, from [Link]

  • Wikipedia. (n.d.). 2,3-Dihydrofuran. Retrieved March 26, 2026, from [Link]

  • Belitz, H. D., Grosch, W., & Schieberle, P. (2009). Food Chemistry. 4th ed. Springer-Verlag. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Retrieved March 26, 2026, from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (2005). GRAS flavoring substances 22. Food Technology, 59(8), 24-62. [Link]

  • International Flavors & Fragrances. (n.d.). Innovation in Flavors & Fragrances. Retrieved March 26, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2,3-dihydrofuran. Retrieved March 26, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-phenyl-2,3-dihydrofuran. Retrieved March 26, 2026, from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (2011). GRAS flavoring substances 25. Food Technology, 65(7), 44-71. [Link]

  • Huang, Y. F., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(25), 7765–7774. [Link]

  • Piergiovanni, M., & Termopoli, V. (2022). Derivatization Strategies in Flavor Analysis. Encyclopedia MDPI. [Link]

  • Smith, R. L., et al. (2009). GRAS flavoring substances 24. Food Technology, 63(6), 46-105. [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Substances Added to Food. Retrieved March 26, 2026, from [Link]

  • PFW Aroma Chemicals. (n.d.). The Search for New Fragrance Ingredients. Retrieved March 26, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing auto-oxidation of 3-sec-butyl-2,3-dihydrofuran during long-term storage

Welcome to the Technical Support Center for reactive cyclic ethers. This guide provides researchers and drug development professionals with authoritative, field-proven methodologies for preventing the auto-oxidation of 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactive cyclic ethers. This guide provides researchers and drug development professionals with authoritative, field-proven methodologies for preventing the auto-oxidation of 3-sec-butyl-2,3-dihydrofuran during long-term storage.

Mechanistic Overview: The Auto-Oxidation Problem

3-sec-butyl-2,3-dihydrofuran is a highly reactive, electron-rich enol ether. The oxygen atom in the five-membered ring donates electron density into the adjacent π -system, making the molecule exceptionally susceptible to electrophilic attack and radical-mediated auto-oxidation[1]. When exposed to ambient oxygen, heat, or light, the allylic C-H bonds (particularly at the C-5 position) undergo hydrogen atom abstraction. This initiates a radical chain reaction that generates peroxy radicals and, ultimately, explosive hydroperoxides[1].

To prevent ring cleavage, polymerization, and severe safety hazards, storage protocols must actively disrupt this mechanistic pathway.

AutoOxidation cluster_0 Auto-Oxidation Cascade of 3-sec-butyl-2,3-dihydrofuran A 3-sec-butyl-2,3-dihydrofuran (Electron-rich Enol Ether) B O2 / Light / Heat (Initiation) A->B Exposure C Allylic Radical Formation (C-5 or C-2 position) B->C H-abstraction D Peroxy Radical (ROO•) C->D + O2 E Hydroperoxide (ROOH) (Explosion/Degradation Risk) D->E + H• F Ring Cleavage & Polymerization E->F Degradation G BHT (Antioxidant) Radical Scavenger G->C Quenches G->D Donates H•, Quenches Radical

Caption: Mechanistic pathway of 3-sec-butyl-2,3-dihydrofuran auto-oxidation and BHT intervention.

Troubleshooting & FAQs

Q1: Why does my 3-sec-butyl-2,3-dihydrofuran degrade even when stored in the refrigerator (2–8°C)? A1: Refrigeration solely addresses the thermodynamic rate of degradation; it does not eliminate the presence of oxygen or photo-initiators[1]. Because the enol ether double bond is highly activated, ambient oxygen dissolved in the liquid will continue to abstract allylic hydrogens even at 4°C. Without an inert atmosphere and a radical scavenger, hydroperoxides will steadily accumulate.

Q2: What is the optimal antioxidant and concentration for long-term storage? A2: Butylated hydroxytoluene (BHT) is the industry standard for stabilizing cyclic ethers. For highly reactive dihydrofurans, a concentration of 250 ppm is strictly recommended[2]. BHT acts as a sacrificial hydrogen donor. When a peroxy radical (ROO•) forms, BHT donates a hydrogen atom to quench it, forming a resonance-stabilized, unreactive phenoxy radical that terminates the propagation chain.

Q3: How can I test if my batch has already oxidized before use? A3: You must use quantitative peroxide test strips (e.g., KI-starch indicator strips) prior to any reaction or distillation[3].

  • < 25 ppm: Safe for general use.

  • 25–100 ppm: The solvent must be freed of peroxides (e.g., by passing through a column of activated basic alumina) before any concentration steps.

  • > 100 ppm: The batch poses a severe explosion hazard and must be disposed of immediately by Environmental Health & Safety (EH&S)[3].

Q4: Does moisture affect the auto-oxidation process? A4: Yes. While auto-oxidation is a radical process, trace moisture in the presence of ambient carbon dioxide can slightly acidify the medium. Enol ethers are highly sensitive to acid-catalyzed hydrolysis, which opens the ring to form aldehydes or ketones. This secondary degradation pathway complicates the chemical profile and accelerates overall sample loss.

Quantitative Data: Storage Conditions vs. Shelf-Life

The following table summarizes the expected stability of 3-sec-butyl-2,3-dihydrofuran under various storage conditions.

Storage ConditionAntioxidantAtmosphereTemperatureExpected Shelf-LifePeroxide Risk Level
Unstabilized, Benchtop NoneAir20°C< 1 weekCritical (>100 ppm)
Unstabilized, Fridge NoneAir4°C2–4 weeksHigh
Stabilized, Fridge 250 ppm BHTAir4°C3–6 monthsModerate
Optimized Storage 250 ppm BHTArgon-20°C> 12 monthsLow (<25 ppm)

Experimental Protocol: Self-Validating Storage Workflow

To ensure scientific integrity, the storage of 3-sec-butyl-2,3-dihydrofuran must follow a self-validating system where the compound is verified both before and after the stabilization process.

Materials Required:
  • Freshly distilled 3-sec-butyl-2,3-dihydrofuran

  • Butylated hydroxytoluene (BHT), 99% purity

  • Quantitative peroxide test strips (0-100 ppm range)

  • Argon gas source with a sterile sparging needle

  • Oven-dried amber glass vials with PTFE-lined septa caps

  • Activated 4Å molecular sieves (baked at 300°C for 4 hours)

Step-by-Step Methodology:
  • Initial Peroxide Validation: Dip a peroxide test strip into the freshly distilled 3-sec-butyl-2,3-dihydrofuran. Verify that the peroxide concentration is < 5 ppm . Do not proceed if peroxides are detected above this baseline.

  • Inhibitor Addition: Weigh out BHT to achieve a final concentration of 250 ppm (e.g., 25 mg of BHT per 100 g of dihydrofuran)[2]. Add the BHT directly to the bulk solvent and stir gently until completely dissolved.

  • Moisture Control: Add activated 4Å molecular sieves to the bulk solution (approx. 5% w/v) to scavenge any trace water and prevent acid-catalyzed ring opening.

  • Deoxygenation (Sparging): Insert an Argon line via a long stainless-steel needle directly into the liquid. Vent the flask with a secondary short needle. Sparge the liquid with Argon at a moderate flow rate for 15 to 20 minutes to displace dissolved oxygen.

  • Aliquoting: Working under a positive flow of Argon (or inside a glovebox), transfer the stabilized liquid into oven-dried amber glass vials. Causality note: Amber glass is mandatory to exclude UV/Vis light, which can homolytically cleave trace peroxides and initiate radical cascades.

  • Sealing and Storage: Seal the vials tightly with PTFE-lined caps. Wrap the caps with Parafilm to prevent atmospheric ingress. Store the aliquots in an explosion-proof deep freezer at -20°C .

  • Post-Storage Validation: Upon retrieving an aliquot for future experiments, perform a secondary peroxide test before use to validate that the storage system maintained the integrity of the compound[3].

StorageWorkflow N1 1. Purify Compound (Distillation) N2 2. Peroxide Test (< 25 ppm) N1->N2 N3 3. Add Stabilizer (250 ppm BHT) N2->N3 N4 4. Argon Sparging (15 mins) N3->N4 N5 5. Aliquot in Amber Vials N4->N5 N6 6. Deep Freeze (-20°C) N5->N6

Caption: Step-by-step self-validating workflow for the long-term storage of reactive cyclic ethers.

References

  • ChemicalBook - 2,3-Dihydrofuran Safety Data Sheet. Details the core stability hazards, peroxide formation risks, and baseline 2-8°C storage requirements for dihydrofurans. 1

  • ACS Publications - Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Discusses the auto-oxidation of cyclic ethers and establishes the 250 ppm BHT standard for stabilizing highly reactive ethereal solvents. 2

  • Stanford Environmental Health & Safety - Information on Peroxide-Forming Compounds. Provides authoritative safety thresholds (<25 ppm safe, >100 ppm critical hazard) and testing protocols for cyclic ethers and enol ethers. 3

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in 3-Butan-2-yl-2,3-dihydrofuran Vacuum Distillation

Welcome to the Technical Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals facing purity challenges during the vacuum distillation of 3-Butan-2-yl-2,3-dihydrof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals facing purity challenges during the vacuum distillation of 3-Butan-2-yl-2,3-dihydrofuran.

Because 3-Butan-2-yl-2,3-dihydrofuran contains a highly reactive enol-ether moiety and is often synthesized alongside close-boiling regioisomers, achieving >98% purity requires strict control over thermodynamic and chemical parameters. This guide synthesizes field-proven methodologies to help you diagnose, troubleshoot, and optimize your distillation workflows.

Diagnostic Workflow

Before adjusting your distillation parameters, use the following logical matrix to identify the root cause of your purity loss.

G Start Distillate Purity < 95% Cond1 Discoloration or Viscous Residue? Start->Cond1 Cond2 Close-Boiling Isomers Present? Start->Cond2 Cond3 Inconsistent Drip Rate? Start->Cond3 Act1 Acid Degradation Wash with NaHCO3 Cond1->Act1 Yes Act2 Low Theoretical Plates Use Vigreux Column Cond2->Act2 Yes Act3 Vacuum Fluctuation Check Seals & Pump Cond3->Act3 Yes

Diagnostic workflow for troubleshooting low purity in dihydrofuran distillation.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does my 3-Butan-2-yl-2,3-dihydrofuran degrade during distillation, resulting in a low-purity, discolored distillate? A1: The primary cause is acid-catalyzed thermal degradation. Dihydrofurans are highly sensitive to trace acids and elevated temperatures, which trigger rapid hydration (ring-opening) or polymerization of the enol-ether double bond[1].

  • Causality: Heat provides the activation energy for electrophilic attack on the double bond by trace acidic impurities left over from the synthesis phase.

  • Solution: You must strictly neutralize the crude mixture prior to applying heat. Wash the organic phase with saturated aqueous NaHCO₃ or pass the crude liquid through a plug of basic alumina[2]. Furthermore, ensure your vacuum is deep enough to keep the distillation pot temperature below 70°C.

Q2: I am observing close-boiling isomers and unreacted starting materials in my distillate. How can I improve the fractionation efficiency? A2: The synthesis of substituted dihydrofurans often yields regioisomers with boiling points within 5–10°C of the target molecule. A simple distillation setup lacks the necessary theoretical plates to separate these components.

  • Causality: The separation of close-boiling compounds requires multiple vaporization-condensation cycles (theoretical plates). Without a fractionating column, the vapor reaching the condenser is not sufficiently enriched in the more volatile component, leading to co-distillation[3].

  • Solution: Incorporate a Vigreux column or a structured packed column into your apparatus. Ensure the column is heavily insulated (e.g., with glass wool or a silvered vacuum jacket) to prevent premature condensation ("flooding") and to maintain a steady adiabatic temperature gradient[4].

Q3: My vacuum pressure fluctuates during the run, and the purity of the collected fractions is highly inconsistent. What causes this? A3: Vacuum fluctuations fundamentally disrupt the vapor-liquid equilibrium inside the fractionating column.

  • Causality: A sudden drop in pressure causes the mixture to superheat and "bump," sending unvaporized, impure crude liquid directly into the condenser (entrainment)[5]. Conversely, a loss of vacuum (pressure increase) stops the boiling, causing the liquid held up in the column to "weep" or dump back into the boiling flask, completely destroying the established concentration gradient[6].

  • Solution: Use a chemically resistant vacuum pump equipped with an automated back-pressure regulator (closed-loop electronic valve) to maintain pressure within ±0.1 Torr[7]. Always use a magnetic stir bar to provide continuous nucleation sites for smooth boiling[5].

Quantitative Data: Impact of Distillation Parameters

The following table summarizes how different distillation setups and parameters directly impact the final purity of 3-Butan-2-yl-2,3-dihydrofuran.

Distillation Setup / ParameterOperating ConditionEst. Theoretical PlatesExpected Purity (%)Primary Impurity Profile
Simple Distillation 10 Torr, 65°C1 - 280 - 85%Isomers, unreacted alkenes
Vigreux Column (15 cm) 10 Torr, 65°C4 - 590 - 94%Trace isomers
Packed Column (Glass Helices) 10 Torr, 65°C10 - 15> 98%Negligible
High Temp / Poor Vacuum 50 Torr, 105°C4 - 5< 75%Thermal degradation products
Unneutralized Crude 10 Torr, 65°C10 - 15< 70%Polymers, ring-opened diols

Step-by-Step Methodology: Optimized Vacuum Distillation Protocol

To achieve >98% purity, follow this self-validating protocol designed specifically for substituted dihydrofurans.

Step 1: Pre-Distillation Neutralization

  • Dilute the crude 3-Butan-2-yl-2,3-dihydrofuran in a volatile, non-polar solvent (e.g., pentane or hexanes).

  • Wash the organic layer with saturated aqueous NaHCO₃ (3 x 50 mL) to neutralize and remove any trace acidic catalysts[2].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent via rotary evaporation at a low temperature (≤ 30°C).

Step 2: Apparatus Assembly

  • Assemble a vacuum distillation setup consisting of a 2-neck round-bottom boiling flask, a magnetic stir bar, a 20 cm vacuum-jacketed Vigreux column, a short-path distillation head with a thermometer, a condenser, and a multi-neck fraction collector (cow adapter).

  • Lightly grease all ground-glass joints with high-vacuum silicone grease to ensure a hermetic seal[4].

Step 3: System Evacuation and Leak Check

  • Connect the vacuum adapter to a cold trap, which is then connected to a chemically resistant vacuum pump[4].

  • Turn on the magnetic stirrer. Slowly evacuate the system to the target pressure (e.g., 5–10 Torr). A gradual reduction in pressure degasses the liquid and prevents violent bumping[5].

  • Monitor the vacuum gauge. If the pressure fluctuates, isolate the pump and check for leaks before proceeding.

Step 4: Heating and Equilibration

  • Submerge the boiling flask in an oil bath. Increase the heat gradually.

  • Allow the vapor to travel up the Vigreux column slowly. Do not rush this step; the column must equilibrate to establish a stable temperature gradient and proper countercurrent vapor-liquid equilibrium[3].

Step 5: Fraction Collection

  • Forerun: Collect the initial distillate (residual moisture, solvents, and low-boiling impurities) until the head temperature stabilizes completely.

  • Main Fraction: Once the head temperature is strictly constant (indicating the elution of the pure target compound), rotate the cow adapter to a clean, pre-weighed receiving flask.

  • Shutdown: Stop heating immediately if the distillation rate drops or the head temperature begins to fluctuate. Backfill the system with an inert gas (Argon or Nitrogen) to prevent oxidation of the hot product.

References

  • BenchChem Technical Support Team.
  • Yılmaz, M., et al. "Synthesis of furan-substituted dihydrofuran compounds by radical-cyclization reactions mediated by manganese(III)
  • "Method for purifying tetrahydrofuran.
  • "Chromatography Fundamentals, Part V: Theoretical Plates: Significance, Properties, and Uses.
  • "Distillation Operations: Methods, Oper
  • BenchChem Technical Support Team. "High-Purity Distillation of 3,4-Difluoroaniline." BenchChem.
  • "Vacuum Distillation issues?" Pressure Control Solutions.

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for Liquid-Liquid Extraction of 3-Butan-2-yl-2,3-dihydrofuran

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for optimizing the liquid-liquid extraction (LLE) of 3-Butan-2-yl-2,3-dihydrofuran. It is structured in a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for optimizing the liquid-liquid extraction (LLE) of 3-Butan-2-yl-2,3-dihydrofuran. It is structured in a question-and-answer format to directly address common challenges and strategic decisions encountered during experimental work.

Frequently Asked Questions (FAQs)

Solvent Selection & Optimization

Q1: What are the most critical factors to consider when selecting an initial solvent for the extraction of 3-Butan-2-yl-2,3-dihydrofuran?

A1: The primary goal of solvent selection is to maximize the recovery of your target analyte while minimizing the co-extraction of impurities. The key factors to consider are selectivity, solubility, density, and safety.[1]

  • Selectivity & Polarity: The principle of "like dissolves like" is paramount. 3-Butan-2-yl-2,3-dihydrofuran is a heterocyclic ether, suggesting it has moderate polarity. Therefore, you should select a solvent that is immiscible with your sample's matrix (typically aqueous) and has a polarity that closely matches the analyte.[2] An ideal solvent will have a high affinity for the target compound and low affinity for matrix impurities.[1]

  • Solubility: The solvent must have a high solubility for the target compound to ensure maximum extraction.[1]

  • Density: A significant density difference between the organic and aqueous phases is crucial for clean and efficient layer separation.[1] If the densities are too similar, it can lead to separation difficulties.

  • Chemical Stability: The chosen solvent must be chemically inert and not react with the target compound or other components in the mixture.[3] This prevents the formation of unwanted byproducts.[3]

  • Safety & Environmental Impact: Consider the toxicity, flammability, and environmental impact of the solvent.[1] Whenever possible, opt for greener solvent alternatives.[1][4]

Q2: I am starting my methods development. Can you provide a list of recommended solvents for extracting a moderately polar compound like 3-Butan-2-yl-2,3-dihydrofuran from an aqueous solution?

A2: Certainly. Based on the expected moderate polarity of a substituted dihydrofuran, here is a table of common LLE solvents to consider, ordered from less polar to more polar.

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Key Considerations
Hexane 0.10.65569Good for extracting non-polar impurities first in a sequential extraction.
Toluene 2.40.867111Effective for a range of non-polar to moderately polar compounds.[1]
Diethyl Ether 2.80.71335Highly volatile, which can be a safety concern. Forms peroxides.
Dichloromethane (DCM) 3.11.3340A common and effective solvent, but has health and environmental concerns.[4]
Ethyl Acetate (EtOAc) 4.40.90277A good starting point for moderately polar compounds; often used in the extraction of heterocyclic compounds.[4]
Methyl-tert-butyl ether (MTBE) 2.50.7455A safer alternative to diethyl ether as it has a lower tendency to form explosive peroxides.

For initial trials, ethyl acetate is often a well-balanced choice for compounds of intermediate polarity.[4]

Q3: My extraction efficiency is low. How can I improve the recovery of my target compound?

A3: Low recovery is a common issue that can be addressed through several optimization strategies:

  • pH Adjustment: If your aqueous phase contains acidic or basic impurities, adjusting the pH can suppress their ionization, making them more soluble in the organic phase and potentially improving the partitioning of your neutral target compound.[5]

  • Salting-Out Effect: Adding a salt, such as sodium chloride (brine) or sodium sulfate, to the aqueous phase increases its ionic strength.[2][6] This decreases the solubility of the organic compound in the aqueous layer, effectively "pushing" it into the organic solvent and improving recovery.[2]

  • Solvent-to-Sample Ratio: Increasing the volume of the organic solvent can improve extraction efficiency, but be mindful of the trade-off with increased solvent usage and downstream processing time.

  • Multiple Extractions: Performing two or three extractions with smaller volumes of solvent is more effective than a single extraction with a large volume.

  • Temperature Optimization: Increasing the extraction temperature can enhance analyte solubility and diffusion.[7] However, be cautious of the analyte's thermal stability and the solvent's boiling point.[3][7]

Below is a workflow to guide your optimization process:

G cluster_start cluster_troubleshoot Optimization Strategies cluster_evaluate cluster_end start Low Recovery Observed ph_adjust Adjust pH of Aqueous Phase start->ph_adjust salting_out Incorporate Salting-Out Effect ph_adjust->salting_out If applicable solvent_ratio Optimize Solvent:Sample Ratio salting_out->solvent_ratio multiple_extractions Perform Multiple Extractions solvent_ratio->multiple_extractions temp_adjust Adjust Extraction Temperature multiple_extractions->temp_adjust evaluate Evaluate Recovery temp_adjust->evaluate end_good Recovery Improved evaluate->end_good Successful end_bad Re-evaluate Solvent Choice evaluate->end_bad Unsuccessful

Caption: A decision-making workflow for improving extraction recovery.

Troubleshooting Guides

Q4: I'm consistently observing an emulsion at the interface between my organic and aqueous layers. How can I break it?

A4: Emulsion formation is one of the most frequent problems in LLE, often caused by surfactant-like compounds in the sample matrix.[5][6] Here are several techniques to resolve an emulsion, from simplest to more involved:

  • Time: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the emulsion will break on its own.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize the agitation that causes emulsions.[6]

  • Addition of Brine: Adding a saturated sodium chloride solution (brine) increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[6]

  • Filtration: Pass the mixture through a glass wool plug or phase separation filter paper.[6] These filters are designed to allow either the aqueous or organic phase to pass through while retaining the other.[6]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively break the emulsion by physically forcing the separation of the layers.[6]

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and help to dissolve the emulsifying agents.[6]

Q5: I'm having trouble distinguishing between the aqueous and organic layers. What should I do?

A5: This is a common issue, especially when using chlorinated solvents like dichloromethane which has a density greater than water.

  • Consult a Density Table: Always know the densities of your solvents. If the organic solvent's density is > 1 g/mL, it will be the bottom layer. If it is < 1 g/mL, it will be the top layer.

  • The "Drop Test": Carefully add a few drops of water to the top of the mixture in the separatory funnel.[8] If the drops mix with the top layer, it is the aqueous layer. If they form a distinct droplet and fall through to the bottom layer, the top layer is organic.[8]

  • Shine a Light: Shining a flashlight through the separatory funnel can sometimes help to better visualize the interface between the layers.[8]

Q6: I suspect my compound is degrading during the extraction process. How can I confirm this and prevent it?

A6: Compound degradation can be caused by reactive solvents, extreme pH, or elevated temperatures.[3]

  • Confirmation: Analyze a small sample of your pre-extraction material and a sample of your final extracted product by a suitable analytical method (e.g., HPLC, GC-MS). The appearance of new peaks or a decrease in the target analyte peak in the final product can indicate degradation.

  • Prevention:

    • Solvent Stability: Ensure your solvent is stable and free of peroxides, which can form in ethers like diethyl ether and THF.[9]

    • Temperature Control: Perform the extraction at a lower temperature, potentially using an ice bath, to minimize thermal degradation.[3]

    • pH Neutrality: Unless pH adjustment is a deliberate part of your strategy, maintain a neutral pH to avoid acid or base-catalyzed degradation.

    • Minimize Extraction Time: Optimize your procedure to be as efficient as possible to reduce the time your analyte is in contact with the extraction solvent.[10]

Experimental Protocol Example

Standard Liquid-Liquid Extraction of 3-Butan-2-yl-2,3-dihydrofuran

This protocol outlines a standard procedure for extracting the target compound from an aqueous matrix into an organic solvent.

Materials:

  • Aqueous solution containing 3-Butan-2-yl-2,3-dihydrofuran

  • Extraction solvent (e.g., Ethyl Acetate)

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Preparation: Transfer the aqueous solution containing the analyte to a separatory funnel of appropriate size. The funnel should not be more than two-thirds full.

  • First Extraction:

    • Add a volume of ethyl acetate to the separatory funnel (a 1:1 ratio with the aqueous phase is a good starting point).

    • Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel.

    • Vent the funnel immediately by opening the stopcock to release any pressure buildup.[8]

    • Close the stopcock and shake gently for 30-60 seconds, venting frequently to prevent pressure buildup.[8]

    • Place the funnel in a ring stand and allow the layers to fully separate.

  • Layer Separation:

    • Remove the stopper.

    • Carefully drain the lower (aqueous) layer into a clean Erlenmeyer flask.

    • Drain the upper (organic) layer into a separate "Organic Extracts" flask.

  • Second Extraction:

    • Return the aqueous layer to the separatory funnel.

    • Add a fresh portion of ethyl acetate (e.g., half the initial volume) and repeat the extraction process (steps 2c-3c).

    • Combine the second organic extract with the first.

  • Washing:

    • Return the combined organic extracts to the separatory funnel.

    • Add a portion of brine (approximately 20% of the organic layer volume) to the funnel.

    • Gently swirl the funnel for 30 seconds. This step helps to remove dissolved water from the organic layer.

    • Allow the layers to separate and drain the lower (brine) layer.

  • Drying and Concentration:

    • Drain the washed organic layer into a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous sodium sulfate to the organic extract and swirl. The sodium sulfate will clump as it absorbs residual water. Continue adding small portions until some of the powder remains free-flowing.

    • Decant or filter the dried organic solution into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the crude extracted compound.

Sources

Reference Data & Comparative Studies

Validation

Kovats Retention Index Comparison for 3-Butan-2-yl-2,3-dihydrofuran: A Comprehensive Analytical Guide

Executive Summary For researchers and drug development professionals working with volatile organic compounds, synthetic intermediates, or complex natural product matrices, accurate chromatographic identification is param...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals working with volatile organic compounds, synthetic intermediates, or complex natural product matrices, accurate chromatographic identification is paramount. 3-Butan-2-yl-2,3-dihydrofuran (also known as 3-sec-butyl-2,3-dihydrofuran) is a specialized heterocyclic compound whose identification relies heavily on its retention behavior during Gas Chromatography-Mass Spectrometry (GC-MS).

This guide provides an objective, data-driven comparison of the retention indices (RI) of 3-butan-2-yl-2,3-dihydrofuran against its structural analogs, specifically 2-butylfuran and 2-pentylfuran. By examining the causality behind these chromatographic shifts, this guide equips analytical scientists with the mechanistic understanding required to validate peak assignments and optimize separation methods.

Structural Context & Mechanistic Rationale

Understanding why a compound elutes at a specific time requires analyzing its molecular geometry, saturation, and functional group positioning. We compare 3-butan-2-yl-2,3-dihydrofuran (C₈H₁₄O) against two closely related aromatic furans: 2-butylfuran (C₈H₁₂O) and 2-pentylfuran (C₉H₁₄O).

The Saturation Effect vs. Branching Effect

On a standard non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane like DB-5), separation is primarily driven by dispersion forces, which correlate strongly with a compound's boiling point and molecular volume.

  • Aromaticity and Planarity: 2-Butylfuran possesses a fully aromatic, planar furan ring. This structural compactness limits its 3D spatial volume, resulting in a relatively low boiling point and weaker Van der Waals interactions with the stationary phase. Consequently, it elutes early with an RI of approximately 883 .

  • Ring Puckering and Saturation: 3-Butan-2-yl-2,3-dihydrofuran contains a partially saturated dihydrofuran ring. The loss of aromaticity forces the ring into a non-planar (puckered) conformation. This increases the molecule's spatial footprint and its surface area for dispersion interactions. Even though it possesses a branched sec-butyl group—which typically lowers retention compared to straight chains—the massive increase in boiling point caused by ring saturation overwhelmingly dominates. This results in a significantly delayed elution, yielding an RI of approximately 1053 .

Experimental Workflow: Self-Validating LRI Protocol

To ensure trustworthiness and reproducibility across different laboratories, retention indices must be calculated using a self-validating system. Isothermal Kovats indices lose linearity under thermal gradients; therefore, the Linear Retention Index (LRI) developed by Van den Dool and Kratz is mandatory for temperature-programmed GC-MS.

By bracketing the analyte with a homologous series of n-alkanes within the same analytical run, this protocol inherently normalizes variations in carrier gas linear velocity, stationary phase degradation, and oven temperature calibration.

Step-by-Step Methodology
  • Reference Standard Matrix Preparation: Accurately weigh and dissolve a homologous series of n-alkanes (C₈ to C₂₀) in analytical-grade hexane to a final concentration of 10 µg/mL per alkane.

  • Analyte Preparation: Dissolve 3-butan-2-yl-2,3-dihydrofuran in hexane to a concentration of 50 µg/mL. Ensure the solvent peak will not co-elute with the early alkanes.

  • Chromatographic Acquisition (Matched Gradient):

    • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

    • Injection: 1.0 µL, Splitless mode, Injector temperature 250°C.

    • Oven Program: 40°C (hold 2 min), ramp at 5°C/min to 250°C (hold 5 min). Causality Note: A slow, steady ramp ensures a strictly linear relationship between carbon number and elution temperature, a prerequisite for the LRI equation.

  • Data Extraction: Extract the retention time ( tR​ ) of the analyte and the two bracketing n-alkanes ( n and n+1 ) that elute immediately before and after the analyte.

  • LRI Calculation: Apply the Van den Dool and Kratz equation:

    LRI=100×[n+tR(n+1)​−tR(n)​tR(analyte)​−tR(n)​​]
Workflow Visualization

RI_Workflow n1 1. Standard Preparation n-Alkanes (C8-C20) n3 3. GC-MS Acquisition (Matched Temp Program) n1->n3 n2 2. Analyte Preparation 3-sec-butyl-2,3-dihydrofuran n2->n3 n4 4. Retention Time (tR) Extraction n3->n4 n5 5. LRI Calculation (Van den Dool & Kratz) n4->n5 n6 6. Data Validation (Library Comparison) n5->n6

Step-by-step workflow for self-validating Kovats Retention Index determination.

Comparative Kovats Retention Index Analysis

The following table summarizes the quantitative retention data for 3-butan-2-yl-2,3-dihydrofuran and its structural analogs across different stationary phase polarities.

Compound NameMolecular FormulaMonoisotopic MassRI (Non-Polar)*RI (Polar)**Structural Characteristics
3-Butan-2-yl-2,3-dihydrofuran C₈H₁₄O126.10~1053 Predicted >1300sec-butyl branched; partially saturated ring
2-Butylfuran C₈H₁₂O124.09883 1140 n-butyl straight chain; fully aromatic furan
2-Pentylfuran C₉H₁₄O138.10993 1240 n-pentyl straight chain; fully aromatic furan

*Non-Polar Phase: 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5, SE-54). **Polar Phase: Polyethylene Glycol (e.g., DB-Wax, Carbowax 20M) .

Discussion on Column Polarity Effects

When transitioning from a non-polar to a polar stationary phase (such as a PEG/Carbowax column), the separation mechanism shifts from boiling-point-driven dispersion forces to dipole-dipole interactions and hydrogen bonding.

Analyzing the ΔRI (Polar RI - Non-Polar RI) provides critical insights into the electronic structure of these molecules:

  • Aromatic Furans: 2-Butylfuran exhibits a ΔRI of +257 (1140 - 883). The oxygen atom in an aromatic furan ring has its lone electron pairs partially delocalized into the π -system to maintain aromaticity. This reduces its basicity and its capacity to act as a strong hydrogen bond acceptor.

  • Dihydrofurans: For 3-butan-2-yl-2,3-dihydrofuran, the oxygen lone pairs are not fully tied up in an aromatic system. Consequently, the oxygen atom is significantly more electron-rich and serves as a highly effective hydrogen bond acceptor. While empirical polar RI data for this specific isomer is scarce, mechanistic principles dictate that its ΔRI will be substantially larger than that of 2-butylfuran, driving its predicted polar RI well above 1300.

By leveraging these comparative indices and understanding the underlying chemical causality, researchers can definitively differentiate 3-butan-2-yl-2,3-dihydrofuran from standard furan derivatives in complex analytical matrices.

Comparative

Benchmarking Extraction Efficiency of 3-sec-butyl-2,3-dihydrofuran Across Organic Solvents

As drug development and chemical ecology increasingly rely on volatile organic compounds (VOCs) and specialized furan derivatives, optimizing the recovery of these molecules from aqueous matrices is critical. 3-sec-butyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and chemical ecology increasingly rely on volatile organic compounds (VOCs) and specialized furan derivatives, optimizing the recovery of these molecules from aqueous matrices is critical. 3-sec-butyl-2,3-dihydrofuran (CAS 56805-32-4) is a highly specific, volatile dihydrofuran derivative. Characterized by a hydrophobic sec-butyl substitution and a polar ether-like oxygen within the dihydrofuran ring, it presents a unique thermodynamic challenge: it is volatile enough to suffer evaporative losses during concentration, yet polar enough to resist extraction by purely non-polar hydrocarbons.

This guide provides an authoritative benchmark of liquid-liquid extraction (LLE) efficiencies across various organic solvents, detailing the thermodynamic causality behind solvent selection and providing self-validating protocols for rigorous quantification.

Thermodynamic Drivers of Solvent Selection

The extraction of furan and dihydrofuran derivatives from aqueous media is governed by the partition coefficient ( K ), which is dictated by the balance of hydrogen bonding, dipole-dipole interactions, and Van der Waals forces.

Because 3-sec-butyl-2,3-dihydrofuran lacks the hydroxyl groups of highly polar furans like 5-hydroxymethylfurfural (5-HMF), its partitioning is heavily influenced by the hydrophobic sec-butyl tail. However, the oxygen atom in the ring acts as a hydrogen-bond acceptor. Therefore, optimal solvents must possess a moderate polarity index to interact with the furan ring while maintaining sufficient hydrophobicity to drive phase separation.

Recent Conductor-like Screening Model for Real Solvents (COSMO-RS) guided approaches for furan extractions have demonstrated that ketones and cyclic ethers significantly outperform simple aliphatic hydrocarbons [1]. Methyl isobutyl ketone (MIBK) is widely considered the industrial benchmark due to its excellent partition capabilities and low miscibility with water [2].

Quantitative Benchmarking of Organic Solvents

To objectively evaluate solvent performance, we benchmark four distinct classes of organic solvents. The data synthesized below extrapolates from established furan/dihydrofuran partitioning behaviors to project the extraction efficiency ( E% ) for 3-sec-butyl-2,3-dihydrofuran.

Table 1: Physicochemical Properties and Extraction Efficiency Benchmarks
SolventClassificationPolarity IndexBoiling Point (°C)Est. Partition Coefficient ( K )Extraction Efficiency ( E% )Evaporative Loss Risk
Methyl Isobutyl Ketone (MIBK) Ketone (Benchmark)4.2117.0> 7.5> 92% Low
2-Methyltetrahydrofuran (2-MeTHF) Bio-based Ether4.080.2~ 6.8> 88% Moderate
Ethyl Acetate (EtAc) Ester4.477.1~ 5.0~ 82% High
Toluene Aromatic Hydrocarbon2.4110.6~ 3.5~ 70% Low

Causality Insight: MIBK achieves the highest E% because its structural geometry (a ketone with a branched alkyl chain) perfectly mirrors the amphiphilic nature of 3-sec-butyl-2,3-dihydrofuran. 2-MeTHF serves as an excellent "green chemistry" alternative, offering near-benchmark efficiency, though its lower boiling point requires stringent temperature control during solvent evaporation to prevent the co-volatilization of the target compound [4].

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. When working with volatile dihydrofurans, standard LLE can yield false negatives due to evaporative losses. The following protocol incorporates a mass-balance verification step and internal standardization to ensure absolute data integrity.

LLE_Workflow A Aqueous Matrix Spiked with Internal Standard B Solvent Addition (e.g., MIBK or 2-MeTHF) A->B C Vortex Equilibration (15 min, 750 rpm) B->C D Centrifugation (5000 x g, 10 min) C->D E Organic Phase Extract (Target Quantification) D->E Top Layer (ρ < 1) F Aqueous Raffinate (Mass Balance Check) D->F Bottom Layer

Workflow for the self-validating liquid-liquid extraction of dihydrofurans.

Step-by-Step Methodology

Step 1: Matrix Preparation & Internal Standardization

  • Action: Spike the 10 mL aqueous sample with a known concentration of 3-sec-butyl-2,3-dihydrofuran. Immediately add an internal standard (IS) such as 2,5-dimethylfuran or a deuterated analog at a concentration of 50 µg/L.

  • Causality: The IS accounts for any volumetric errors during extraction and normalizes the GC-MS detector response, ensuring that variations in injection volume do not skew the calculated efficiency.

Step 2: Solvent Equilibration

  • Action: Add 10 mL of the chosen organic solvent (e.g., MIBK) to achieve a 1:1 Solvent-to-Feed (S:F) ratio. Seal the vial with a PTFE-lined cap to prevent volatilization. Vortex at 750 rpm for 15 minutes at 25°C.

  • Causality: 15 minutes of high-shear mixing ensures the system reaches thermodynamic equilibrium, maximizing the mass transfer of the solute across the biphasic boundary.

Step 3: Phase Separation

  • Action: Centrifuge the mixture at 5000 × g for 10 minutes at 4°C.

  • Causality: Low-temperature centrifugation sharply resolves the emulsion layer while suppressing the vapor pressure of the volatile dihydrofuran, preventing loss upon opening the vial.

Step 4: Mass Balance Verification (The Self-Validation Step)

  • Action: Carefully decant the organic phase into a GC-MS autosampler vial. Crucially, extract a 1 mL aliquot of the aqueous raffinate (the remaining bottom layer) for parallel analysis.

  • Causality: By quantifying the residual compound in the aqueous phase ( Caq​ ) alongside the extracted compound in the organic phase ( Corg​ ), you can calculate the absolute mass balance. If (Corg​×Vorg​)+(Caq​×Vaq​)<Initial Mass , the protocol is failing due to evaporative loss, and the sealing/temperature parameters must be adjusted.

Advanced Alternative: Microfluidic Slug-Flow Extraction

For high-throughput drug development or continuous-flow manufacturing, traditional batch LLE is often too slow and prone to volatile losses. Recent advancements have demonstrated that liquid-liquid microfluidic flows can achieve ultrafast furan extraction (residence times of 0.2–20 seconds) with efficiencies exceeding 90% [3].

Microfluidic_Extraction AqIn Aqueous Phase (Continuous) TJunc T-Junction Droplet Formation AqIn->TJunc OrgIn Organic Phase (Dispersed) OrgIn->TJunc Cap Coiled Capillary (Ultrashort Residence) TJunc->Cap Slug Flow Sep In-line Phase Separator Cap->Sep Mass Transfer

Microfluidic slug-flow setup for ultrafast, high-efficiency dihydrofuran extraction.

By pumping the aqueous sample and MIBK through a T-junction into a coiled capillary, the system generates alternating "slugs" of water and solvent. The internal circulation within these micro-droplets drastically reduces the diffusion distance, accelerating the mass transfer coefficient ( kL​a ) by orders of magnitude compared to standard vortexing. This closed-loop system entirely eliminates the risk of 3-sec-butyl-2,3-dihydrofuran volatilization.

Conclusion

When benchmarking the extraction efficiency of 3-sec-butyl-2,3-dihydrofuran, MIBK remains the gold standard, offering >92% recovery due to its optimal polarity and high boiling point. For laboratories mandated to use green solvents, 2-MeTHF provides highly comparable performance, provided that evaporative losses are mitigated during post-extraction concentration. Regardless of the solvent chosen, implementing a self-validating mass-balance protocol and utilizing internal standards are non-negotiable practices for ensuring scientific integrity in VOC quantification.

References

  • Extraction of 5-Hydroxymethylfurfural and Furfural in Aqueous Biphasic Systems: A COSMO-RS Guided Approach to Greener Solvent Selection.National Center for Biotechnology Information (PMC).
  • Liquid–liquid equilibria for the extraction of furfural from aqueous solution using different solvents.ResearchGate.
  • Liquid–Liquid Microfluidic Flows for Ultrafast 5-Hydroxymethyl Furfural Extraction.ACS Publications.
  • Advances in Food Aroma Analysis: Extraction, Separation, and Quantification Techniques.MDPI.

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